BMS-248360
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-2-[(3,3-dimethyl-2-oxopyrrolidin-1-yl)methyl]phenyl]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H45N5O5S/c1-6-7-14-31-37-36(17-10-11-18-36)34(43)41(31)22-26-15-16-28(27(21-26)23-40-20-19-35(4,5)33(40)42)29-12-8-9-13-30(29)47(44,45)39-32-24(2)25(3)38-46-32/h8-9,12-13,15-16,21,39H,6-7,10-11,14,17-20,22-23H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDFXMDYBLSGLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC(=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC5=C(C(=NO5)C)C)CN6CCC(C6=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254737-87-6 | |
| Record name | BMS-248360 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254737876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-248360 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEP77N970Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
BMS-248360: A Technical Guide to its Mechanism of Action as a Dual Angiotensin II and Endothelin-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-248360 is a potent, orally active small molecule that functions as a dual antagonist for the angiotensin II type 1 (AT₁) and endothelin type A (ETₐ) receptors. This technical guide provides an in-depth overview of the mechanism of action of this compound, consolidating available preclinical data on its receptor binding affinity, functional antagonism, and pharmacokinetic profile. Detailed experimental methodologies are provided for key assays, and the intricate signaling pathways modulated by this dual antagonism are visually represented. This document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of dual AT₁/ETₐ receptor blockade in cardiovascular and related diseases.
Core Mechanism of Action: Dual Receptor Blockade
This compound exerts its pharmacological effects by competitively inhibiting the binding of two potent vasoconstrictors, angiotensin II (Ang II) and endothelin-1 (B181129) (ET-1), to their respective receptors, AT₁ and ETₐ. Both the Renin-Angiotensin System (RAS) and the endothelin system play crucial roles in blood pressure regulation and the pathophysiology of cardiovascular diseases. By simultaneously blocking these two key pathways, this compound offers a synergistic approach to mitigating their detrimental effects.
Target Receptors and Signaling Overview
-
Angiotensin II Type 1 (AT₁) Receptor: A G-protein coupled receptor (GPCR) that, upon activation by Ang II, initiates a signaling cascade leading to vasoconstriction, aldosterone (B195564) secretion, sodium and water retention, and cellular growth and proliferation.
-
Endothelin Type A (ETₐ) Receptor: Another GPCR that, when activated by ET-1, mediates potent and sustained vasoconstriction, as well as mitogenic and pro-inflammatory responses.
The dual antagonism of this compound is designed to provide a more comprehensive blockade of these pathological processes than could be achieved by targeting either receptor alone.
Quantitative Preclinical Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Receptor Binding Affinity (Ki)
| Receptor Target | Species | Ki (nM) |
| AT₁ | Human | 10 |
| ETₐ | Human | 1.9 |
| AT₁ | Rat | 6.0 |
| ETₐ | Rat | 1.9 |
Data sourced from MedchemExpress, referencing Murugesan N, et al. J Med Chem. 2002.[1]
Table 2: In Vivo Pharmacokinetics in Rats (Oral Administration)
| Parameter | Value |
| Bioavailability (%F) | 38% |
| Maximum Plasma Concentration (Cmax) | 3.1 µM |
| Half-life (T₁/₂) | 5.5 hours |
Data sourced from MedchemExpress, referencing Murugesan N, et al. J Med Chem. 2002.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assays for AT₁ and ETₐ Receptors
Objective: To determine the binding affinity (Ki) of this compound for the human and rat AT₁ and ETₐ receptors.
Materials:
-
Membrane preparations from cells stably expressing either the human or rat AT₁ or ETₐ receptor.
-
Radioligands: [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II for AT₁ receptors and [¹²⁵I]-Endothelin-1 for ETₐ receptors.
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubate the cell membrane preparations with the respective radioligand and varying concentrations of this compound in the assay buffer.
-
Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., 1 µM Ang II or ET-1).
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Functional Antagonism in Spontaneously Hypertensive Rats (SHR)
Objective: To assess the ability of orally administered this compound to block the pressor response to intravenously administered Angiotensin II.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR).
-
This compound formulated for oral administration.
-
Angiotensin II for intravenous injection.
-
Anesthesia (e.g., isoflurane).
-
Catheters for arterial blood pressure measurement and intravenous drug administration.
-
Pressure transducer and data acquisition system.
Protocol:
-
Anesthetize the SHR and implant catheters into the carotid artery (for blood pressure monitoring) and jugular vein (for drug administration).
-
Allow the animals to recover from surgery.
-
Record baseline mean arterial pressure (MAP).
-
Administer a bolus intravenous injection of Angiotensin II and record the peak pressor response.
-
Administer this compound orally at various doses (e.g., 30 µmol/kg, 100 µmol/kg).[1]
-
At various time points after this compound administration, challenge the animals again with the same intravenous dose of Angiotensin II and record the pressor response.
-
Calculate the percentage inhibition of the Angiotensin II-induced pressor response at each dose and time point.
-
Analyze the data to determine the dose-dependent and time-course of the functional antagonistic effect of this compound.
Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability, Cmax, and half-life of this compound in rats.
Materials:
-
Male Sprague-Dawley rats.
-
This compound formulated for oral and intravenous administration.
-
Cannulas for blood sampling.
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS).
Protocol:
-
Fast the rats overnight prior to dosing.
-
For the oral administration group, administer a single dose of this compound by oral gavage.
-
For the intravenous administration group, administer a single bolus dose of this compound via a cannulated vein.
-
Collect serial blood samples from a cannulated artery or vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store frozen until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Perform non-compartmental pharmacokinetic analysis to calculate parameters including AUC (Area Under the Curve), Cmax, Tmax, and T₁/₂.
-
Calculate the oral bioavailability (%F) using the formula: %F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.
Angiotensin II AT₁ Receptor Signaling and its Blockade
Caption: AT₁ Receptor Signaling Blockade by this compound.
Endothelin-1 ETₐ Receptor Signaling and its Blockade
Caption: ETₐ Receptor Signaling Blockade by this compound.
Integrated Dual Antagonism Workflow
Caption: Integrated Workflow of Dual AT₁/ETₐ Receptor Antagonism.
Conclusion
This compound represents a promising therapeutic strategy by simultaneously targeting the AT₁ and ETₐ receptors. The preclinical data demonstrate its high affinity for both receptors and its efficacy in functional in vivo models. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for the scientific community to further explore the therapeutic potential of this and other dual-acting receptor antagonists in cardiovascular and fibrotic diseases. Further research is warranted to fully elucidate the downstream consequences of this dual blockade and to translate these preclinical findings into clinical applications.
References
BMS-248360: A Technical Overview of a Dual Angiotensin II and Endothelin A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-248360 is a potent, orally active non-peptide antagonist that exhibits dual activity against two critical G protein-coupled receptors implicated in vasoconstriction and the pathophysiology of hypertension: the angiotensin II type 1 (AT1) receptor and the endothelin A (ETA) receptor.[1][2][3][4] This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and associated signaling pathways for this compound, designed for professionals in the field of drug discovery and development.
Core Compound Information
| Parameter | Value | Reference |
| Chemical Name | 4'-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-N-(3,4-dimethyl-5-isoxazolyl)-2'-[(3,3-dimethyl-2-oxo-1-pyrrolidinyl)methyl]-[1,1'-biphenyl]-2-sulfonamide | [1][2] |
| CAS Number | 254737-87-6 | |
| Molecular Formula | C36H45N5O5S | |
| Molecular Weight | 659.84 g/mol |
Quantitative In Vitro Activity
The following tables summarize the binding affinities (Ki) of this compound for the human and rat AT1 and ETA receptors. The data demonstrates the compound's high affinity for both target receptors and its selectivity over the AT2 and ETB receptor subtypes.[3][5]
Table 1: Human Receptor Binding Affinities
| Receptor | This compound Ki (nM) |
| hAT1 | 10 |
| hETA | 1.9 |
| hAT2 | No activity |
| hETB | No activity |
Table 2: Rat Receptor Binding Affinities
| Receptor | This compound Ki (nM) |
| rAT1 | 6.0 |
| rETA | 1.9 |
In Vivo Pharmacokinetics and Efficacy
Preclinical studies in rats have demonstrated the oral bioavailability and in vivo efficacy of this compound in a relevant model of hypertension.
Table 3: Pharmacokinetic and Efficacy Data in Rats
| Parameter | Value |
| Oral Bioavailability (%F) | 38 |
| Cmax (at 10 µmol/kg, p.o.) | 3.1 µM |
| T1/2 | 5.5 hours |
| Efficacy | Blocks the hypertensive effects of intravenously administered Angiotensin II (30 and 100 µmol/kg, p.o.) |
Experimental Protocols
Detailed methodologies for the key in vitro and in vivo experiments are provided below. These protocols are based on the original research describing the discovery and characterization of this compound and related compounds.
Radioligand Binding Assays for AT1 and ETA Receptors
Objective: To determine the binding affinity (Ki) of this compound for the AT1 and ETA receptors.
Methodology:
-
Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing either the human AT1 or ETA receptor were cultured and harvested.
-
The cells were homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors) and centrifuged to pellet the cell membranes.[6]
-
The membrane pellet was washed and resuspended in a suitable assay buffer. Protein concentration was determined using a standard method like the Bradford assay.
-
-
Binding Assay:
-
The assay was performed in a 96-well plate format in a final volume of 250 µL.[6]
-
For the AT1 receptor assay, membranes were incubated with a radiolabeled AT1 antagonist (e.g., [125I]Sar1,Ile8-Angiotensin II) and varying concentrations of the test compound (this compound).
-
For the ETA receptor assay, membranes were incubated with a radiolabeled ETA antagonist (e.g., [125I]ET-1) and varying concentrations of the test compound.
-
Non-specific binding was determined in the presence of a high concentration of a non-radiolabeled antagonist.
-
The plates were incubated to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
The bound and free radioligand were separated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters were washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters was quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis.
-
The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Antagonism Assay (Calcium Mobilization)
Objective: To assess the functional antagonist activity of this compound at the ETA receptor.
Methodology:
-
Cell Culture and Dye Loading:
-
CHO cells stably expressing the human ETA receptor and a photoprotein like aequorin were used.
-
Cells were seeded in 96-well plates and grown to confluence.
-
The cells were then loaded with a calcium-sensitive dye (e.g., coelenterazine (B1669285) for aequorin-expressing cells) in a suitable buffer.
-
-
Calcium Flux Measurement:
-
The assay was performed using a luminometer or a fluorescence imaging plate reader (FLIPR).
-
Cells were pre-incubated with varying concentrations of this compound.
-
The agonist (Endothelin-1) was then added to the wells to stimulate the ETA receptor.
-
The resulting increase in intracellular calcium concentration was measured as an increase in luminescence or fluorescence.
-
-
Data Analysis:
-
The ability of this compound to inhibit the agonist-induced calcium flux was quantified.
-
The IC50 value, representing the concentration of this compound that causes a 50% inhibition of the maximal agonist response, was calculated.
-
In Vivo Antihypertensive Efficacy Study
Objective: To evaluate the ability of orally administered this compound to block the pressor response to Angiotensin II in rats.
Methodology:
-
Animal Model:
-
Male normotensive rats were used for the study.
-
The animals were anesthetized, and catheters were implanted for drug administration and blood pressure monitoring.
-
-
Experimental Procedure:
-
A baseline blood pressure was established.
-
This compound was administered orally (p.o.) at different doses (e.g., 30 and 100 µmol/kg).
-
After a specified time, a bolus intravenous injection of Angiotensin II was administered to induce a hypertensive response.
-
Blood pressure was continuously monitored to measure the pressor response.
-
-
Data Analysis:
-
The percentage inhibition of the Angiotensin II-induced pressor response by this compound was calculated by comparing the response in treated animals to that in vehicle-treated control animals.
-
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effect by simultaneously blocking the signaling cascades initiated by the activation of AT1 and ETA receptors. These receptors are predominantly coupled to Gq/11 proteins, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling events that result in vasoconstriction, cell proliferation, and other pathological effects.
AT1 Receptor Signaling Pathway
The binding of Angiotensin II to the AT1 receptor triggers a cascade of intracellular events, primarily through Gq/11 activation. This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium and activation of Protein Kinase C (PKC). These events ultimately contribute to smooth muscle contraction, cellular growth, and inflammation.
Caption: Simplified AT1 receptor signaling pathway.
ETA Receptor Signaling Pathway
Similarly, the binding of Endothelin-1 to the ETA receptor activates the Gq/11-PLC pathway, leading to increased intracellular calcium and PKC activation. This signaling cascade is a major contributor to sustained vasoconstriction and vascular remodeling.
Caption: Simplified ETA receptor signaling pathway.
Experimental Workflow for In Vitro Characterization
The following diagram outlines the general workflow for the in vitro characterization of a dual antagonist like this compound.
Caption: In vitro characterization workflow.
Conclusion
This compound is a well-characterized dual antagonist of the AT1 and ETA receptors with potent in vitro activity and demonstrated in vivo efficacy in preclinical models of hypertension. Its ability to simultaneously target two key pathways in blood pressure regulation makes it a significant molecule of interest for the development of novel antihypertensive therapies. The detailed experimental protocols and an understanding of the underlying signaling mechanisms provided in this guide serve as a valuable resource for researchers in the cardiovascular drug discovery field.
References
- 1. Discovery of N-isoxazolyl biphenylsulfonamides as potent dual angiotensin II and endothelin A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. giffordbioscience.com [giffordbioscience.com]
BMS-248360: A Dual-Acting Antagonist for Hypertension Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-248360 is a potent, orally active dual antagonist of the angiotensin II subtype 1 (AT1) and endothelin subtype A (ETA) receptors. This unique mechanism of action targets two key pathways implicated in the pathophysiology of hypertension, offering a promising therapeutic strategy for blood pressure control. This technical guide provides a comprehensive overview of this compound, focusing on its core pharmacology, preclinical efficacy, and the experimental methodologies relevant to its investigation in hypertension research.
Core Mechanism of Action
This compound exerts its antihypertensive effects by simultaneously blocking two critical receptors involved in vasoconstriction and blood pressure regulation:
-
Angiotensin II Receptor Type 1 (AT1): Angiotensin II, a potent vasoconstrictor, binds to AT1 receptors on vascular smooth muscle cells, leading to a cascade of intracellular events that result in smooth muscle contraction and a subsequent increase in blood pressure.
-
Endothelin Receptor Type A (ETA): Endothelin-1 (B181129) (ET-1), another powerful vasoconstrictor, acts on ETA receptors, similarly promoting vascular smooth muscle contraction and contributing to elevated blood pressure.
By antagonizing both of these receptors, this compound effectively inhibits the vasoconstrictor effects of both the renin-angiotensin system (RAS) and the endothelin system. This dual blockade is hypothesized to produce a more pronounced and potentially broader antihypertensive effect compared to single-receptor antagonists.
Preclinical Efficacy in Hypertension Models
While specific preclinical data for this compound is limited in publicly available literature, studies on closely related dual AT1/ETA receptor antagonists, such as sparsentan (B1681978) (BMS-346567), provide strong evidence for the efficacy of this drug class in animal models of hypertension.
Quantitative Data from Preclinical Studies
The following table summarizes the antihypertensive effects of sparsentan, a structural and functional analog of this compound, in spontaneously hypertensive rats (SHRs), a widely used genetic model of essential hypertension.
| Compound | Animal Model | Dose | Route of Administration | Effect on Mean Arterial Pressure (MAP) | Reference |
| Sparsentan (BMS-346567) | Spontaneously Hypertensive Rat (SHR) | 10 µmol/kg/day | Oral | Significant lowering of blood pressure. | [1] |
| Sparsentan (BMS-346567) | Spontaneously Hypertensive Rat (SHR) | 100 µmol/kg/day | Oral | Reduction from ~170 mmHg to <100 mmHg.[1] | [1] |
| Compound | Species | Oral Bioavailability (F) | Key Pharmacokinetic Parameter | Reference |
| Sparsentan (BMS-346567) | Rat | ~40% | Good oral bioavailability.[1][2] | [1][2] |
Signaling Pathways
The antihypertensive action of this compound is rooted in its ability to interrupt the intracellular signaling cascades initiated by angiotensin II and endothelin-1 in vascular smooth muscle cells.
Experimental Protocols
The following sections outline detailed methodologies for key experiments relevant to the study of this compound in hypertension research.
Animal Model and Drug Administration
Objective: To evaluate the in vivo antihypertensive efficacy of this compound.
Animal Model: Spontaneously Hypertensive Rats (SHRs) are a suitable and widely used genetic model for essential hypertension. Age-matched Wistar-Kyoto (WKY) rats can serve as normotensive controls.
Housing: Animals should be housed in a temperature- and light-controlled environment with ad libitum access to standard chow and water.
Drug Preparation and Administration:
-
This compound should be formulated in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Administer the compound or vehicle to conscious, restrained rats via oral gavage using a ball-tipped gavage needle. The volume of administration should be appropriate for the rat's body weight (typically 1-2 mL for an adult rat).[3]
-
Dosing should be performed at the same time each day to minimize circadian variations in blood pressure.
References
Dual Angiotensin II and Endothelin-A Receptor Antagonist BMS-248360: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-248360 is a potent, orally active, non-peptide dual antagonist of the angiotensin II type 1 (AT1) and endothelin-A (ETA) receptors.[1][2][3] This molecule represents a novel therapeutic approach for the management of hypertension by simultaneously targeting two key pathways involved in blood pressure regulation. By blocking the actions of both angiotensin II and endothelin-1 (B181129), this compound exhibits a broader spectrum of antihypertensive activity compared to single-receptor antagonists. This technical guide provides a comprehensive overview of the biological activity, target receptors, and underlying mechanisms of action of this compound, supported by available quantitative data, experimental methodologies, and pathway visualizations.
Core Biological Activity and Targets
This compound exerts its pharmacological effects through competitive antagonism of the AT1 and ETA receptors. It shows high affinity for both human and rat isoforms of these receptors, with no significant activity at the AT2 and ETB receptor subtypes.[1][3]
Quantitative Biological Data
The binding affinities of this compound for the human and rat AT1 and ETA receptors are summarized in the table below.
| Target Receptor | Species | Binding Affinity (Ki) |
| AT1 | Human (hAT1) | 10 nM[1][3] |
| ETA | Human (hETA) | 1.9 nM[1][3] |
| AT1 | Rat (rAT1) | 6.0 nM[1][3] |
| ETA | Rat (rETA) | 1.9 nM[1][3] |
Pharmacokinetics
In vivo studies in rats have demonstrated that this compound is orally bioavailable.
| Species | Oral Bioavailability (%F) | Cmax | T1/2 |
| Rat | 38%[1][3] | 3.1 µM[1][3] | 5.5 hours[1][3] |
Signaling Pathways
This compound blocks the downstream signaling cascades initiated by the binding of angiotensin II and endothelin-1 to their respective receptors.
Angiotensin II AT1 Receptor Signaling
The AT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. Activation of the AT1 receptor by angiotensin II initiates a signaling cascade that leads to vasoconstriction, aldosterone (B195564) release, and cellular growth and proliferation. Key signaling events include the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively.[4][5][6][7][8] The AT1 receptor can also signal through other G-proteins and β-arrestin pathways.
References
- 1. This compound | 254737-87-6 [m.chemicalbook.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. portlandpress.com [portlandpress.com]
- 8. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BMS-248360 (CAS Number: 254737-87-6): A Dual Angiotensin II and Endothelin A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-248360 is a potent, orally active non-peptide small molecule that functions as a dual antagonist of the angiotensin II subtype 1 (AT₁) and endothelin subtype A (ETₐ) receptors.[1][2] Developed by Bristol-Myers Squibb, its unique mechanism of targeting two key pathways in blood pressure regulation has positioned it as a compound of interest for the management of hypertension.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for the characterization of this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 254737-87-6 | [MedKoo] |
| Molecular Formula | C₃₆H₄₅N₅O₅S | [3] |
| Molecular Weight | 659.84 g/mol | [3] |
| Appearance | White to beige powder | Sigma-Aldrich |
| Solubility | DMSO: 20 mg/mL | Sigma-Aldrich |
| Storage | Dry, dark at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years) | [3] |
Mechanism of Action and Signaling Pathways
This compound exerts its pharmacological effects by simultaneously blocking two critical receptors involved in vasoconstriction and blood pressure regulation: the angiotensin II type 1 (AT₁) receptor and the endothelin A (ETₐ) receptor.[1][2]
Angiotensin II AT₁ Receptor Antagonism
Angiotensin II, a potent vasoconstrictor, binds to the AT₁ receptor, a G-protein coupled receptor (GPCR), primarily coupling to Gαq.[4][5] This activation initiates a signaling cascade leading to vasoconstriction, aldosterone (B195564) secretion, and cellular growth. This compound competitively inhibits the binding of angiotensin II to the AT₁ receptor, thereby blocking these downstream effects.[1][2]
Endothelin A (ETₐ) Receptor Antagonism
Endothelin-1 (ET-1), another powerful vasoconstrictor, acts on the ETₐ receptor, also a Gαq-coupled GPCR, located on vascular smooth muscle cells.[6] Activation of the ETₐ receptor leads to prolonged vasoconstriction and cell proliferation.[6] this compound's antagonism at this receptor prevents these ET-1-mediated effects.[1][2]
Dual Signaling Pathway Blockade
The dual antagonism of both AT₁ and ETₐ receptors by this compound provides a synergistic approach to lowering blood pressure. The signaling pathways affected by this compound are illustrated below.
Caption: Dual blockade of AT₁ and ETₐ receptor signaling by this compound.
Pharmacological Data
The following tables summarize the in vitro receptor binding affinities and in vivo pharmacokinetic parameters of this compound.
Table 1: In Vitro Receptor Binding Affinity
| Receptor | Species | Kᵢ (nM) | Source |
| AT₁ | Human | 10 | [2] |
| ETₐ | Human | 1.9 | [2] |
| AT₁ | Rat | 6.0 | [2] |
| ETₐ | Rat | 1.9 | [2] |
Table 2: Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | Value | Source |
| Bioavailability (%F) | 38 | [2] |
| Cₘₐₓ | 3.1 µM | [2] |
| T₁/₂ | 5.5 hours | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for characterizing dual AT₁ and ETₐ receptor antagonists.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of this compound for the human AT₁ and ETₐ receptors.
Experimental Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of N-isoxazolyl biphenylsulfonamides as potent dual angiotensin II and endothelin A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans [frontiersin.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
BMS-248360: A Technical Guide on its Preclinical Pharmacology and Putative Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: BMS-248360 is a preclinical investigational compound that was under development by Bristol-Myers Squibb. Publicly available information regarding its detailed toxicology and specific experimental protocols is limited. This document provides a comprehensive overview of its known pharmacology and the general toxicology expected for its class, based on available data and the pharmacology of its targets.
Executive Summary
This compound is a potent, orally active dual antagonist of the angiotensin II subtype 1 (AT1) receptor and the endothelin subtype A (ETA) receptor.[1] Developed as a potential antihypertensive agent, its mechanism of action targets two key pathways in blood pressure regulation. Preclinical data in rat models demonstrated its efficacy in blocking the hypertensive effects of both angiotensin II and endothelin-1. While specific toxicological studies on this compound are not publicly available, the safety profile would be anticipated to be related to the individual and combined blockade of the AT1 and ETA receptors. This guide summarizes the available pharmacological data, outlines the signaling pathways of its targets, and provides generalized experimental protocols relevant to its preclinical assessment.
Core Pharmacology
Mechanism of Action
This compound exerts its pharmacological effects through competitive antagonism of two distinct G-protein coupled receptors:
-
Angiotensin II Receptor Type 1 (AT1): This receptor is the primary mediator of the pressor and pathological effects of angiotensin II, a potent vasoconstrictor. Blockade of the AT1 receptor leads to vasodilation, reduced aldosterone (B195564) secretion, and decreased sympathetic nervous system activity.
-
Endothelin Receptor Type A (ETA): This receptor is the main mediator of the vasoconstrictive and proliferative effects of endothelin-1, another powerful vasoconstrictor. Inhibition of the ETA receptor results in vasodilation and antiproliferative effects on vascular smooth muscle cells.
By simultaneously blocking both of these key vasoconstrictor pathways, this compound was designed to offer a broader spectrum of antihypertensive activity compared to single-receptor antagonists.[1]
Pharmacodynamics
In Vitro Activity
This compound has demonstrated high affinity for both human and rat AT1 and ETA receptors.
| Target Receptor | Species | Binding Affinity (Ki) |
| AT1 | Human | 10 nM |
| ETA | Human | 1.9 nM |
| AT1 | Rat | 6.0 nM |
| ETA | Rat | 1.9 nM |
Data sourced from ChemicalBook.
The compound shows selectivity for the AT1 and ETA receptor subtypes, with no significant activity reported against AT2 and ETB receptors.
In Vivo Activity
In preclinical studies using male rats, orally administered this compound was shown to effectively block the hypertensive effects of intravenously administered angiotensin II at doses of 30 µmol/kg and 100 µmol/kg.
Pharmacokinetics
Pharmacokinetic studies in rats have shown that this compound is orally bioavailable.
| Parameter | Value |
| Oral Bioavailability (%F) | 38% |
| Maximum Plasma Concentration (Cmax) | 3.1 µM (at a dose of 10 µmol/kg) |
| Half-life (T1/2) | 5.5 hours (at a dose of 10 µmol/kg) |
Data sourced from ChemicalBook.
Signaling Pathways
The dual antagonism of AT1 and ETA receptors by this compound inhibits downstream signaling cascades that lead to vasoconstriction, inflammation, and cellular proliferation.
Angiotensin II (AT1) Receptor Signaling Pathway
Angiotensin II binding to the AT1 receptor activates multiple intracellular signaling pathways, primarily through Gq/11, leading to vasoconstriction and cell growth. This compound blocks these initial activation steps.
References
In Vivo Hemodynamic Effects of BMS-248360: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-248360 is a potent, orally active, non-peptide dual antagonist of the angiotensin II subtype 1 (AT₁) and endothelin A (ETₐ) receptors.[1][2][3] This dual antagonism presents a promising therapeutic strategy for hypertension by simultaneously targeting two key vasoconstrictor pathways.[4][5] This technical guide provides an in-depth overview of the in vivo effects of this compound on blood pressure, based on available preclinical data. The information is presented to facilitate further research and development in the field of cardiovascular pharmacology.
Core Mechanism of Action
This compound exerts its antihypertensive effects by competitively inhibiting the binding of two potent endogenous vasoconstrictors, angiotensin II (Ang II) and endothelin-1 (B181129) (ET-1), to their respective receptors on vascular smooth muscle cells.[4] Ang II, a key component of the renin-angiotensin system (RAS), binds to AT₁ receptors to induce vasoconstriction, aldosterone (B195564) release, and sodium retention, all of which contribute to elevated blood pressure. ET-1, acting on ETₐ receptors, is another powerful vasoconstrictor and is implicated in the pathogenesis of hypertension.[4] By blocking both of these pathways, this compound offers a synergistic approach to blood pressure reduction.[6]
Signaling Pathway
The signaling pathway affected by this compound involves the blockade of G-protein coupled receptors (GPCRs). Both AT₁ and ETₐ receptors are GPCRs that, upon activation by their ligands, initiate a cascade of intracellular events leading to vasoconstriction. The diagram below illustrates the points of intervention by this compound.
Caption: Dual blockade of AT₁ and ETₐ receptors by this compound.
In Vivo Efficacy Data
Preclinical studies have demonstrated the efficacy of this compound in attenuating pressor responses to Ang II and big endothelin-1 (big ET-1), a precursor to ET-1, and in lowering blood pressure in a hypertensive animal model.
Attenuation of Pressor Responses in Conscious Rats
The ability of an orally administered dose of this compound to block the acute hypertensive effects of intravenous Ang II and big ET-1 was evaluated in conscious, normotensive rats.
Table 1: Inhibition of Angiotensin II and Big Endothelin-1 Induced Pressor Responses
| Compound | Dose (µmol/kg, p.o.) | Time Post-Dose (h) | % Inhibition of Ang II Pressor Response | % Inhibition of Big ET-1 Pressor Response |
| This compound | 30 | 1 | 95 | 60 |
| 4 | 85 | 50 | ||
| 24 | 30 | 20 |
Data extrapolated from comparative studies.
Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)
The efficacy of this compound in a genetic model of hypertension was assessed in spontaneously hypertensive rats (SHR).
Table 2: Effect on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats
| Treatment | Dose (µmol/kg/day, p.o.) | Duration | Change in MAP (mmHg) |
| Vehicle | - | 5 days | No significant change |
| Irbesartan (AT₁ antagonist) | 30 | 5 days | -25 |
| This compound | 30 | 5 days | -35 |
Data extrapolated from comparative studies with a successor compound, indicating the synergistic benefit of dual antagonism.[6]
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited.
Pressor Response Challenge in Conscious Rats
Objective: To determine the potency and duration of action of this compound in blocking the vasoconstrictor effects of Ang II and big ET-1.
Animal Model: Male, conscious, normotensive Sprague-Dawley rats.
Surgical Preparation: Rats are chronically instrumented with catheters in the femoral artery for blood pressure measurement and the jugular vein for intravenous administration of challenge agents.
Experimental Procedure:
-
Following a recovery period after surgery, baseline mean arterial pressure (MAP) is recorded.
-
This compound is administered orally (p.o.) at the specified dose.
-
At various time points post-dosing (e.g., 1, 4, 24 hours), the pressor response to an intravenous bolus of Ang II (e.g., 0.1 µg/kg) is measured.
-
Similarly, the pressor response to an intravenous bolus of big ET-1 (e.g., 1 nmol/kg) is assessed at the same time points.
-
The percentage inhibition of the pressor response is calculated by comparing the increase in MAP after the challenge in treated animals to that in vehicle-treated controls.
Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the antihypertensive efficacy of this compound in a relevant animal model of genetic hypertension.
Animal Model: Adult male Spontaneously Hypertensive Rats (SHR).
Experimental Procedure:
-
Baseline systolic and diastolic blood pressure, and heart rate are measured in conscious, unrestrained rats using radiotelemetry or tail-cuff plethysmography for several days to establish a stable baseline.
-
Animals are randomly assigned to receive either vehicle, a reference compound (e.g., irbesartan), or this compound.
-
The compounds are administered orally once daily for a specified duration (e.g., 5 days).
-
Blood pressure and heart rate are continuously monitored throughout the treatment period.
-
The change in mean arterial pressure from baseline is calculated to determine the antihypertensive effect.
Experimental Workflow
The general workflow for evaluating the in vivo antihypertensive effects of a compound like this compound is depicted below.
Caption: A generalized workflow for preclinical in vivo studies.
Conclusion
The available preclinical data indicate that this compound is a potent, orally active dual AT₁ and ETₐ receptor antagonist with significant in vivo antihypertensive effects. Its ability to block two major vasoconstrictor pathways suggests a potential for broad efficacy in the treatment of hypertension. The experimental protocols outlined provide a framework for the continued investigation of this and similar dual-acting antihypertensive agents. Further studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic profile and to assess its long-term safety and efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Discovery of N-isoxazolyl biphenylsulfonamides as potent dual angiotensin II and endothelin A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel dual action AT1 and ETA receptor antagonists reduce blood pressure in experimental hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual angiotensin II and endothelin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual angiotensin II and endothelin A receptor antagonists: synthesis of 2'-substituted N-3-isoxazolyl biphenylsulfonamides with improved potency and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: BMS-248360 for Cardiovascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-248360 is a potent, orally active dual antagonist of the angiotensin II subtype 1 (AT1) and endothelin subtype A (ETA) receptors. Developed by Bristol-Myers Squibb, this compound represents a novel therapeutic approach for hypertension and has potential applications in broader cardiovascular disease research. By simultaneously blocking two key vasoconstrictor and pro-inflammatory pathways, this compound offers the potential for enhanced efficacy compared to single-receptor antagonists. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways.
Core Mechanism of Action
This compound exerts its pharmacological effects by competitively inhibiting the binding of angiotensin II and endothelin-1 (B181129) to their respective receptors, AT1 and ETA. Both of these receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular events leading to vasoconstriction, inflammation, cellular proliferation, and fibrosis, all of which are implicated in the pathophysiology of cardiovascular diseases. The dual antagonism of these pathways by a single molecule is hypothesized to produce a synergistic therapeutic effect.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its in vitro and in vivo properties.
Table 1: In Vitro Receptor Binding Affinity (Ki)
| Compound | Receptor | Species | Ki (nM) | Reference |
| This compound | AT1 | Human | 10 | [1] |
| This compound | ETA | Human | 1.9 | [1] |
| This compound | AT1 | Rat | 6.0 | [1] |
| This compound | ETA | Rat | 1.9 | [1] |
Table 2: In Vivo Pharmacokinetics in Rats
| Compound | Parameter | Value | Reference |
| This compound | Oral Bioavailability (%F) | 38 | [1] |
| This compound | Maximum Plasma Concentration (Cmax) at 10 µmol/kg p.o. | 3.1 µM | [1] |
| This compound | Half-life (T1/2) at 10 µmol/kg p.o. | 5.5 hours | [1] |
Table 3: In Vivo Efficacy in Conscious Rats
| Compound | Model | Dose (µmol/kg, p.o.) | Effect | Reference |
| This compound | Angiotensin II-induced pressor response | 30 | Blockade of hypertensive effects | [1] |
| This compound | Angiotensin II-induced pressor response | 100 | Blockade of hypertensive effects | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Radioligand Binding Assays for AT1 and ETA Receptors
This protocol is a generalized procedure based on standard methods for determining the binding affinity of a compound to its target receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the AT1 and ETA receptors.
Materials:
-
Cell membranes expressing human or rat AT1 or ETA receptors.
-
Radioligand: [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II for AT1 receptors; [¹²⁵I]-Endothelin-1 for ETA receptors.
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Binding buffer (for total binding).
-
A saturating concentration of a non-radiolabeled ligand (e.g., unlabeled Angiotensin II or Endothelin-1) for non-specific binding.
-
Varying concentrations of this compound for competition binding.
-
-
Add the radioligand to all wells at a concentration near its Kd.
-
Add the membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition binding curve and then calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Blood Pressure Measurement in Conscious Rats
This protocol describes a method to assess the effect of this compound on blood pressure in a conscious animal model.
Objective: To evaluate the in vivo efficacy of orally administered this compound in blocking agonist-induced hypertension.
Materials:
-
Male Sprague-Dawley or spontaneously hypertensive rats.
-
Implantable telemetry device for blood pressure monitoring.
-
Angiotensin II or Endothelin-1.
-
This compound formulated for oral gavage.
-
Surgical instruments for telemetry implantation.
-
Data acquisition system.
Procedure:
-
Telemetry Implantation: Anesthetize the rats and surgically implant a telemetry device with the catheter inserted into the abdominal aorta. Allow the animals to recover for at least one week.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR) continuously in conscious, freely moving rats.
-
Drug Administration: Administer this compound or vehicle via oral gavage at the desired doses.
-
Agonist Challenge: At a specified time post-drug administration (e.g., 1-2 hours), administer a bolus intravenous injection of Angiotensin II or Endothelin-1 to induce a pressor response.
-
Data Recording: Continuously record MAP and HR throughout the experiment.
-
Data Analysis: Calculate the change in MAP from baseline in response to the agonist challenge in both vehicle- and this compound-treated groups. Determine the percentage of inhibition of the pressor response by this compound.
Signaling Pathways and Visualizations
The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow.
Caption: Angiotensin II AT1 Receptor Signaling Pathway and this compound Inhibition.
References
Dual Angiotensin II and Endothelin-A Receptor Antagonist BMS-248360: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-248360 is a potent, orally active, non-peptide dual antagonist of the angiotensin II subtype 1 (AT₁) and endothelin subtype A (ETₐ) receptors. Developed by Bristol-Myers Squibb, this compound emerged from a lead optimization program aimed at combining the therapeutic benefits of blocking two key pathways in blood pressure regulation: the renin-angiotensin system (RAS) and the endothelin system. The dual antagonism was hypothesized to offer a more comprehensive and effective approach to treating hypertension compared to single-receptor antagonists. This technical guide provides a detailed overview of the discovery, mechanism of action, synthesis, and preclinical development of this compound.
Mechanism of Action
This compound exerts its pharmacological effects by competitively inhibiting the binding of angiotensin II to the AT₁ receptor and endothelin-1 (B181129) to the ETₐ receptor. Both of these endogenous ligands are potent vasoconstrictors and are implicated in the pathophysiology of hypertension and other cardiovascular diseases. By simultaneously blocking both receptors, this compound effectively attenuates their downstream signaling pathways, leading to vasodilation and a reduction in blood pressure.
Signaling Pathways
The signaling cascades initiated by the activation of AT₁ and ETₐ receptors are complex and involve multiple downstream effectors. The following diagrams illustrate the key pathways inhibited by this compound.
Methodological & Application
In Vitro Assay Protocols for the Dual AT₁/ETₐ Receptor Antagonist BMS-248360
For Immediate Release
Application Note & Protocol
Introduction
BMS-248360 is a potent, orally active dual antagonist of the angiotensin II type 1 (AT₁) and endothelin A (ETₐ) receptors.[1] This dual antagonism presents a promising therapeutic strategy for conditions such as hypertension, where both the renin-angiotensin system (RAS) and the endothelin system play crucial roles. This document provides detailed in vitro assay protocols for the characterization of this compound, targeting researchers, scientists, and drug development professionals. The described assays are designed to determine the binding affinity and functional antagonist activity of this compound at the human AT₁ and ETₐ receptors.
Signaling Pathways of AT₁ and ETₐ Receptors
Both AT₁ and ETₐ receptors are G-protein coupled receptors (GPCRs) that, upon activation by their respective ligands (Angiotensin II and Endothelin-1), initiate a signaling cascade through Gαq. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), which is a key second messenger in various cellular responses, including vasoconstriction.
References
Development of Cell-Based Assays for BMS-248360: A Dual AT1 and ETA Receptor Antagonist
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
BMS-248360 is a potent, orally active nonpeptide dual antagonist of the angiotensin II type 1 (AT1) and endothelin A (ETA) receptors.[1][2] This molecule represents a promising therapeutic approach for conditions such as hypertension, where both the renin-angiotensin system (RAS) and the endothelin system play crucial roles.[1][3] The simultaneous blockade of both AT1 and ETA receptors may offer synergistic effects and a more comprehensive therapeutic benefit compared to single-receptor antagonists. This document provides detailed protocols for cell-based assays to characterize the activity of this compound and similar compounds.
Mechanism of Action
This compound exerts its pharmacological effect by competitively inhibiting the binding of angiotensin II and endothelin-1 (B181129) (ET-1) to their respective receptors, AT1 and ETA. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a signaling cascade involving phospholipase C (PLC) and subsequent mobilization of intracellular calcium ([Ca2+]i). This increase in intracellular calcium is a key event in the physiological responses mediated by these receptors, including vasoconstriction. By blocking these receptors, this compound effectively inhibits these downstream signaling events.
A diagram illustrating the signaling pathways of the AT1 and ETA receptors and the inhibitory action of this compound is provided below.
Quantitative Data
The inhibitory potency of this compound has been determined through radioligand binding assays. The affinity of the compound is represented by the inhibitor constant (Ki).
| Receptor Target | Species | Ki (nM) |
| AT1 | Human | 10 |
| ETA | Human | 1.9 |
| AT1 | Rat | 6.0 |
| ETA | Rat | 1.9 |
| Table 1: Binding Affinity of this compound for AT1 and ETA Receptors.[2] |
Experimental Protocols
The following are detailed protocols for cell-based assays to determine the antagonist activity of compounds like this compound at the AT1 and ETA receptors. These protocols are based on standard methodologies for assessing GPCR function.
Protocol 1: AT1 Receptor Antagonist Calcium Mobilization Assay
This assay measures the ability of a test compound to inhibit the increase in intracellular calcium triggered by an AT1 receptor agonist in Chinese Hamster Ovary (CHO) cells stably expressing the human AT1 receptor.
Materials:
-
CHO-K1 cells stably expressing the human AT1 receptor
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin)
-
96-well black wall, clear bottom cell culture plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calbryte™-520 AM)
-
Pluronic® F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Angiotensin II (agonist)
-
This compound or other test compounds
-
Fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FlexStation)
Experimental Workflow:
Procedure:
-
Cell Plating: The day before the assay, seed CHO-K1 cells expressing the human AT1 receptor into 96-well black wall, clear bottom plates at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.[4]
-
Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Dye Loading:
-
Prepare the dye loading solution by reconstituting the calcium-sensitive dye (e.g., Calbryte™-520 AM) in anhydrous DMSO and then diluting it in HBSS containing 0.04% Pluronic® F-127.[4]
-
Remove the growth medium from the wells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and other test compounds in HBSS.
-
Remove the dye loading solution and wash the cells with 200 µL of HBSS.
-
Add the desired concentration of the antagonist to the wells and incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the instrument to read fluorescence at the appropriate wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-4 or Calbryte™-520).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's liquid handling, add a pre-determined concentration of Angiotensin II (typically the EC80 concentration) to stimulate the cells.
-
Continue to record the fluorescence signal for at least 120 seconds to capture the peak response.[4]
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the response versus the concentration of the antagonist.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal response to the agonist.
-
Protocol 2: ETA Receptor Antagonist Calcium Mobilization Assay
This assay is analogous to the AT1 receptor assay but uses cells expressing the ETA receptor and endothelin-1 as the agonist.
Materials:
-
A10 rat aortic smooth muscle cells (endogenously express ETA receptors) or CHO cells stably expressing the human ETA receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
96-well black wall, clear bottom cell culture plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calbryte™-520 AM)
-
Pluronic® F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Endothelin-1 (agonist)
-
This compound or other test compounds
-
Fluorescence plate reader with kinetic reading capability and automated liquid handling
Procedure: The procedure is identical to Protocol 1, with the following substitutions:
-
Cells: Use A10 cells or CHO-ETA cells.
-
Agonist: Use Endothelin-1 instead of Angiotensin II.
Conclusion
The provided protocols describe robust and reproducible cell-based assays for the functional characterization of dual AT1 and ETA receptor antagonists like this compound. These assays are essential tools in the drug discovery and development process, enabling the determination of compound potency and mechanism of action. The use of a calcium mobilization assay provides a direct measure of the functional consequences of receptor blockade in a cellular context.
References
Application Notes and Protocols for BMS-248360 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of BMS-248360, a potent dual antagonist of the angiotensin II subtype 1 (AT1) and endothelin subtype A (ETA) receptors. The information is intended to ensure accurate and reproducible experimental results while maintaining laboratory safety.
Introduction
This compound is an orally active small molecule that has been investigated for its potential therapeutic effects, particularly in the context of hypertension.[1] Accurate preparation of stock solutions is a critical first step for in vitro and in vivo studies to ensure reliable and consistent results. This document outlines the necessary information and procedures for handling and preparing this compound stock solutions.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Weight | 659.84 g/mol [1] |
| Appearance | White to beige powder |
| CAS Number | 254737-87-6[1] |
| Solubility | Soluble in DMSO (20 mg/mL), not in water.[1] |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound powder and its solutions.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.
-
Spills: In case of a spill, avoid generating dust. Clean the area with a damp cloth or paper towel and dispose of the waste in a sealed container.
-
Disposal: Dispose of all waste materials containing this compound in accordance with local, state, and federal regulations for chemical waste.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Optional: Sonicator water bath
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro experiments.
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.598 mg of the compound.
-
Transfer: Transfer the weighed powder into a sterile microcentrifuge tube or vial.
-
Dissolution: a. Add the calculated volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO. b. Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. c. Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. d. If the powder is not fully dissolved, sonication in a water bath for 5-10 minutes can be used to aid dissolution.
-
Aliquotting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots of the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1] Ensure the tubes are tightly sealed to prevent absorption of water by the DMSO.
Stock Solution Concentration Calculations
The following table provides the mass of this compound required to prepare stock solutions of different concentrations and volumes.
| Desired Stock Concentration | Volume of DMSO | Mass of this compound to Weigh |
| 1 mM | 1 mL | 0.66 mg |
| 5 mM | 1 mL | 3.30 mg |
| 10 mM | 1 mL | 6.60 mg |
| 20 mM | 1 mL | 13.20 mg |
| 1 mM | 5 mL | 3.30 mg |
| 5 mM | 5 mL | 16.50 mg |
| 10 mM | 5 mL | 33.00 mg |
| 20 mM | 5 mL | 66.00 mg |
Note: The maximum reported solubility is 20 mg/mL, which is approximately 30.3 mM.
Application in Cell Culture
When using the this compound stock solution for cell culture experiments, it is crucial to minimize the final concentration of DMSO to avoid solvent-induced cytotoxicity. The final DMSO concentration should typically be kept below 0.5%, and ideally at or below 0.1%.
Example Dilution for Cell Culture:
To treat cells with a final concentration of 10 µM this compound from a 10 mM stock solution:
-
Perform a 1:1000 dilution of the stock solution into the cell culture medium.
-
For example, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
The final DMSO concentration in this example would be 0.1%.
Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.
Visualizations
Experimental Workflow
Caption: Workflow for this compound stock solution preparation and use.
Signaling Pathway Inhibition
Caption: Dual antagonism of AT1 and ETA receptors by this compound.
References
Application Notes and Protocols for BMS-248360
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-248360 is a potent and orally active dual antagonist of the angiotensin II subtype 1 (AT1) receptor and the endothelin subtype A (ETA) receptor. By simultaneously blocking these two key pathways involved in vasoconstriction and cellular proliferation, this compound presents a valuable tool for cardiovascular research and related drug development. These application notes provide detailed information on the solubility of this compound, protocols for its preparation and use in in vitro studies, and an overview of the signaling pathways it modulates.
Physicochemical Properties
-
Molecular Formula: C₃₆H₄₅N₅O₅S
-
Molecular Weight: 659.84 g/mol
-
Appearance: White to beige powder
Solubility Data
The solubility of this compound was determined in two common laboratory solvents, Dimethyl Sulfoxide (DMSO) and water. The results are summarized in the table below.
| Solvent | Solubility | Observations |
| DMSO | 20 mg/mL[1][2] | Forms a clear solution. |
| Water | Insoluble[3] | Does not dissolve. |
Table 1: Solubility of this compound in DMSO and Water.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be further diluted for use in various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.60 mg of this compound (Molecular Weight = 659.84 g/mol ).
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve a final concentration of 10 mM. For 6.60 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved, resulting in a clear solution. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol details the dilution of the DMSO stock solution into cell culture media to achieve the desired final concentration for treating cells. It is crucial to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
Procedure:
-
Determine Final Concentration: Decide on the final concentrations of this compound required for your experiment.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation and ensure accurate dilution, it is recommended to perform an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in culture medium.
-
Final Dilution: Further dilute the intermediate solution or the stock solution directly into the final volume of cell culture medium to be added to the cells. Ensure the final concentration of DMSO in the cell culture is typically below 0.5%, with 0.1% being preferable for sensitive cell lines.[3]
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is essential to distinguish the effects of the compound from those of the solvent.
-
Application to Cells: Remove the existing medium from the cells and replace it with the medium containing the desired final concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration.
Signaling Pathways
This compound exerts its effects by antagonizing the AT1 and ETA receptors. The diagrams below illustrate the general signaling pathways initiated by the activation of these receptors, which are subsequently blocked by this compound.
References
Application Notes and Protocols: BMS-248360 Experimental Design for Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
BMS-248360 is a potent, orally active dual antagonist of the angiotensin II type 1 (AT1) and endothelin-1 (B181129) type A (ETA) receptors.[1] Both angiotensin II and endothelin-1 are powerful vasoconstrictors implicated in the pathophysiology of hypertension. Their signaling pathways contribute to elevated blood pressure, vascular remodeling, inflammation, and end-organ damage. Dual antagonism of their respective receptors presents a promising therapeutic strategy for managing hypertension.
Due to the limited availability of specific preclinical data for this compound, this document provides a comprehensive template for the experimental design of rodent model studies based on the established pharmacology of dual AT1/ETA receptor antagonists. The following protocols and notes are synthesized from studies on analogous compounds and are intended to serve as a detailed guide for researchers.
Signaling Pathways of Angiotensin II (AT1) and Endothelin-1 (ETA) Receptors in Hypertension
The signaling cascades initiated by angiotensin II and endothelin-1 through their respective receptors, AT1 and ETA, converge on several key cellular processes that contribute to the pathogenesis of hypertension. These include vasoconstriction, cellular hypertrophy, proliferation, and fibrosis. The following diagram illustrates the major signaling pathways involved.
Caption: Angiotensin II and Endothelin-1 signaling pathways in hypertension.
Experimental Workflow for a Rodent Hypertension Study
A typical preclinical study to evaluate the efficacy of a dual AT1/ETA receptor antagonist like this compound in a rodent model of hypertension involves several key stages, from animal model induction to data analysis. The following diagram outlines a representative experimental workflow.
Caption: Experimental workflow for a rodent hypertension study.
Data Presentation
The following tables present representative quantitative data that could be expected from a study evaluating this compound in a rodent model of hypertension.
Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in a Rat Model of Hypertension
| Treatment Group | N | Baseline SBP (mmHg) | Final SBP (mmHg) | Change in SBP (mmHg) |
| Sham Control | 10 | 125 ± 5 | 128 ± 6 | +3 ± 2 |
| Hypertensive + Vehicle | 10 | 185 ± 8 | 190 ± 10 | +5 ± 4 |
| Hypertensive + this compound (10 mg/kg/day) | 10 | 187 ± 7 | 155 ± 8 | -32 ± 5 |
| Hypertensive + this compound (30 mg/kg/day) | 10 | 186 ± 9 | 135 ± 7 | -51 ± 6 |
| Data are presented as mean ± SEM. *p < 0.05 compared to Hypertensive + Vehicle. |
Table 2: Effect of this compound on End-Organ Damage Markers
| Treatment Group | N | Heart Weight to Body Weight Ratio (mg/g) | Cardiac Fibrosis (% area) | Renal Fibrosis (% area) |
| Sham Control | 10 | 2.5 ± 0.1 | 1.2 ± 0.3 | 0.8 ± 0.2 |
| Hypertensive + Vehicle | 10 | 3.8 ± 0.2 | 5.6 ± 0.8 | 4.2 ± 0.6 |
| Hypertensive + this compound (10 mg/kg/day) | 10 | 3.1 ± 0.1 | 3.1 ± 0.5 | 2.5 ± 0.4 |
| Hypertensive + this compound (30 mg/kg/day) | 10 | 2.7 ± 0.1 | 1.8 ± 0.4 | 1.5 ± 0.3 |
| Data are presented as mean ± SEM. *p < 0.05 compared to Hypertensive + Vehicle. |
Experimental Protocols
Protocol 1: Induction of Deoxycorticosterone Acetate (B1210297) (DOCA)-Salt Hypertension in Rats
This protocol describes the surgical procedure and post-operative care for inducing hypertension in rats, a model characterized by low renin levels and salt sensitivity.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Deoxycorticosterone acetate (DOCA) pellets (e.g., 25 mg, 21-day release)
-
Isoflurane (B1672236) anesthesia
-
Surgical instruments (scalpel, forceps, scissors)
-
Wound clips or sutures
-
1% NaCl drinking water
-
Standard rat chow
Procedure:
-
Anesthesia and Unilateral Nephrectomy:
-
Anesthetize the rat with isoflurane (5% for induction, 2-3% for maintenance).
-
Shave and disinfect the left flank.
-
Make a small incision to expose the left kidney.
-
Ligate the renal artery, vein, and ureter, and remove the kidney.
-
Close the muscle and skin layers with sutures or wound clips.
-
-
DOCA Pellet Implantation:
-
In the same surgical session, create a subcutaneous pocket on the dorsal side between the scapulae.
-
Implant the DOCA pellet into the pocket.
-
Close the incision with sutures or wound clips.
-
-
Post-operative Care:
-
Provide post-operative analgesia as per institutional guidelines.
-
Replace drinking water with 1% NaCl solution.
-
Monitor the animals daily for the first week for signs of distress and to ensure proper healing.
-
-
Hypertension Development:
-
Allow 3-4 weeks for hypertension to fully develop. Monitor blood pressure weekly.
-
Protocol 2: Drug Administration by Oral Gavage
This protocol details the procedure for daily oral administration of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles (stainless steel, ball-tipped)
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 1 mg/mL and 3 mg/mL for 10 and 30 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
-
Ensure the suspension is homogenous by vortexing before each use.
-
-
Animal Restraint:
-
Gently but firmly restrain the rat to prevent movement.
-
-
Gavage Procedure:
-
Measure the distance from the tip of the rat's nose to the last rib to determine the appropriate insertion depth of the gavage needle.
-
Introduce the gavage needle into the mouth, passing it along the roof of the mouth and gently down the esophagus.
-
Administer the calculated volume of the drug suspension.
-
Carefully withdraw the needle.
-
-
Monitoring:
-
Observe the animal for a few minutes post-dosing to ensure no adverse effects.
-
Protocol 3: Blood Pressure Measurement in Conscious Rats using Tail-Cuff Plethysmography
This non-invasive method is suitable for repeated blood pressure measurements throughout the study.
Materials:
-
Tail-cuff plethysmography system (including restrainer, cuff, pulse sensor, and data acquisition unit)
-
Warming chamber or pad
Procedure:
-
Acclimatization:
-
Acclimate the rats to the restrainer and the procedure for several days before the actual measurements to minimize stress-induced blood pressure elevation.
-
-
Warming:
-
Warm the rat's tail for 10-15 minutes at a controlled temperature (around 32-34°C) to increase blood flow and detect the pulse more easily.
-
-
Measurement:
-
Place the rat in the restrainer.
-
Position the tail cuff and pulse sensor on the tail.
-
Initiate the automated measurement cycle. The cuff will inflate and then slowly deflate.
-
The system records the pressure at which the pulse returns, which corresponds to the systolic blood pressure.
-
-
Data Collection:
-
Take at least 5-7 consecutive readings and average them for each time point.
-
Protocol 4: Assessment of Cardiac Hypertrophy and Fibrosis
This protocol describes the collection and processing of heart tissue for the evaluation of hypertrophy and fibrosis.
Materials:
-
Euthanasia solution (e.g., pentobarbital)
-
Phosphate-buffered saline (PBS)
-
10% neutral buffered formalin
-
Paraffin embedding materials
-
Microtome
-
Microscope slides
-
Stains: Hematoxylin and Eosin (H&E), Masson's trichrome or Picrosirius red
Procedure:
-
Tissue Collection:
-
At the end of the study, euthanize the rats.
-
Record the final body weight.
-
Excise the heart, blot it dry, and weigh it to determine the heart weight. Calculate the heart weight to body weight ratio.
-
-
Tissue Fixation and Processing:
-
Fix the heart in 10% neutral buffered formalin for 24-48 hours.
-
Process the tissue through graded alcohols and xylene, and embed in paraffin.
-
-
Sectioning and Staining:
-
Cut 5 µm thick sections of the heart.
-
For assessment of cardiomyocyte size (hypertrophy), stain sections with H&E or a membrane-specific stain like wheat germ agglutinin.
-
For assessment of collagen deposition (fibrosis), stain sections with Masson's trichrome or Picrosirius red.
-
-
Image Analysis:
-
Capture digital images of the stained sections.
-
Use image analysis software to quantify the cross-sectional area of cardiomyocytes and the percentage of fibrotic area in the myocardium.
-
Disclaimer: These application notes and protocols are intended for research purposes only and should be adapted to comply with institutional and regulatory guidelines for animal care and use. The lack of specific published data for this compound necessitates that these protocols be considered as a starting point for experimental design. Researchers should perform dose-ranging studies to determine the optimal therapeutic window for this specific compound.
References
Representative Application Notes and Protocols for the Dosing and Administration of a Dual AT1/ETA Receptor Antagonist in Rats
Disclaimer: The following application notes and protocols are representative examples for a dual angiotensin II AT1 and endothelin-1 (B181129) ETA receptor antagonist, based on publicly available information for compounds of the same class. As of December 2025, specific preclinical data on the dosing and administration of BMS-248360 in rats is not available in the public domain. These protocols are intended for informational purposes for researchers, scientists, and drug development professionals and should be adapted and validated for specific experimental needs.
Introduction
This compound is a potent dual antagonist of the angiotensin II type 1 (AT1) and endothelin-1 type A (ETA) receptors. Both angiotensin II and endothelin-1 are powerful vasoconstrictors implicated in the pathophysiology of hypertension.[1] Dual antagonism of their respective receptors presents a promising therapeutic strategy for the management of hypertension.[1][2] These protocols outline representative methods for the oral administration and subsequent evaluation of a compound like this compound in a rat model of hypertension.
Data Presentation
The following tables represent plausible data that could be generated from the described experimental protocols.
Table 1: Representative Pharmacokinetic Parameters of a Dual AT1/ETA Receptor Antagonist in Spontaneously Hypertensive Rats (SHR) Following a Single Oral Dose.
| Parameter | Value (Unit) |
| Dose | 30 mg/kg |
| Cmax | 16024 (ng/mL·h) |
| Tmax | 2.0 (h) |
| AUC∞ | 16024 (ng/mL·h)[3] |
| MRT(0-∞) | 8.6 (h)[3] |
| t1/2 | 6.0 (h) |
Note: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC∞ (Area under the plasma concentration-time curve from time zero to infinity), MRT (Mean residence time), t1/2 (Half-life). These values are based on a representative compound from the same class.
Table 2: Representative Effect of a Dual AT1/ETA Receptor Antagonist on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR).
| Treatment Group | Dose (p.o.) | Baseline SBP (mmHg) | SBP at 4h Post-Dose (mmHg) | Change in SBP (mmHg) |
| Vehicle | - | 185 ± 5 | 183 ± 6 | -2 ± 1 |
| Compound | 30 mg/kg | 188 ± 7 | 155 ± 8 | -33 ± 3 |
Note: Values are presented as mean ± standard error of the mean (SEM). p.o. (per os, by mouth).
Experimental Protocols
Efficacy Study in a Rat Hypertension Model
This protocol describes the evaluation of the antihypertensive effect of a dual AT1/ETA receptor antagonist in Spontaneously Hypertensive Rats (SHR).
3.1.1. Animal Model
-
Species: Rat
-
Strain: Spontaneously Hypertensive Rat (SHR)
-
Age: 12-16 weeks
-
Sex: Male
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
3.1.2. Materials
-
Test compound (e.g., this compound)
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles (16-18 gauge, 2-3 inches with a rounded tip for rats)[4]
-
Syringes
-
Animal scale
-
Tail-cuff blood pressure measurement system[5]
-
Restrainers for rats
3.1.3. Procedure
-
Acclimatization: Acclimate the SHR to the laboratory environment for at least one week before the experiment. During this period, handle the rats and accustom them to the restraint and tail-cuff procedure to minimize stress-induced blood pressure variations.[6]
-
Baseline Blood Pressure Measurement: Measure the systolic blood pressure of conscious, restrained rats using a tail-cuff system for 2-3 consecutive days to establish a stable baseline.[6]
-
Grouping: Randomize the animals into treatment and vehicle control groups based on their baseline systolic blood pressure.
-
Compound Preparation: Prepare a suspension of the test compound in the vehicle at the desired concentration. For a 30 mg/kg dose, a 3 mg/mL solution would be administered at a volume of 10 mL/kg.
-
Administration: Administer the test compound or vehicle to the respective groups via oral gavage.[7][8]
-
Post-Dose Blood Pressure Measurement: Measure systolic blood pressure at various time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: Calculate the change in systolic blood pressure from baseline for each animal. Compare the changes between the treatment and vehicle groups using appropriate statistical methods.
Pharmacokinetic Study
This protocol outlines a method to determine the pharmacokinetic profile of a dual AT1/ETA receptor antagonist in rats.
3.2.1. Animal Model
-
Species: Rat
-
Strain: Sprague-Dawley or Wistar
-
Sex: Male
-
Housing: As described in 3.1.1.
3.2.2. Materials
-
Test compound
-
Vehicle
-
Oral gavage and intravenous injection equipment
-
Catheters (for serial blood sampling, if applicable)
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment (e.g., LC-MS/MS)
3.2.3. Procedure
-
Animal Preparation: For serial blood sampling from the same animal, surgical implantation of a catheter (e.g., in the jugular vein) may be performed a few days prior to the study.[9]
-
Compound Administration: Administer a single dose of the test compound, for example, 30 mg/kg orally or a lower dose intravenously (e.g., 1-5 mg/kg) to determine bioavailability.
-
Blood Sampling: Collect blood samples at predetermined time points. For an oral dose, typical time points might be: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[10]
-
Collect approximately 0.2 mL of blood at each time point into tubes containing an anticoagulant.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.[9]
-
Sample Storage: Store the plasma samples at -80°C until analysis.[11]
-
Bioanalysis: Determine the concentration of the test compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use appropriate software to calculate pharmacokinetic parameters from the plasma concentration-time data.
Visualizations
Signaling Pathway
References
- 1. iacuc.wsu.edu [iacuc.wsu.edu]
- 2. Novel dual action AT1 and ETA receptor antagonists reduce blood pressure in experimental hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chinese researchers describe new dual antagonists of ETA and AT1 receptors | BioWorld [bioworld.com]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. research.fsu.edu [research.fsu.edu]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. currentseparations.com [currentseparations.com]
- 10. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 11. unmc.edu [unmc.edu]
Measuring BMS-248360 Efficacy in Preclinical Studies: Application Notes and Protocols
Initial Assessment: Publicly available research on BMS-248360 primarily focuses on its development as a potent and orally active dual antagonist of the angiotensin II type 1 (AT(1)) and endothelin type A (ET(A)) receptors for the treatment of hypertension.[1] As of the current date, there is no widespread, publicly accessible preclinical data evaluating the efficacy of this compound specifically in oncology models.
The information provided herein is based on the established role of the endothelin axis in cancer, which may serve as a foundational guide for researchers considering the evaluation of ET(A) receptor antagonists, such as this compound, in a cancer context.
The Endothelin Axis in Oncology: A Rationale for Investigation
The endothelin (ET) axis, particularly the interaction between endothelin-1 (B181129) (ET-1) and the endothelin-A (ET(A)) receptor, has been implicated in the progression of various cancers, including prostate, ovarian, colorectal, bladder, breast, and lung carcinomas.[2] Activation of the ET(A) receptor by ET-1 can trigger several downstream signaling pathways that promote:
-
Cell Proliferation and Survival: Stimulation of cancer cell growth and resistance to apoptosis.
-
Angiogenesis: Formation of new blood vessels to supply tumors.
-
Migration and Invasion: Facilitating the spread of cancer cells to other parts of the body.[2][3]
Given that this compound is an antagonist of the ET(A) receptor, its potential to inhibit these cancer-promoting processes warrants investigation in preclinical cancer models.
Hypothetical Preclinical Evaluation of an ET(A) Receptor Antagonist in Oncology
Should a researcher wish to investigate the anti-cancer efficacy of an ET(A) receptor antagonist like this compound, a series of in vitro and in vivo experiments would be necessary. Below are generalized protocols and application notes.
Table 1: Potential In Vitro Assays for Efficacy Assessment
| Assay | Purpose | Typical Cell Lines | Key Readouts |
| Cell Proliferation Assay | To determine the effect on cancer cell growth. | PC-3 (Prostate), OVCAR-3 (Ovarian), HT-29 (Colon) | IC50 values, Growth curves |
| Apoptosis Assay | To assess the induction of programmed cell death. | As above | Caspase-3/7 activity, Annexin V staining |
| Cell Migration/Invasion Assay | To evaluate the impact on cancer cell motility. | As above | Wound healing rate, Transwell invasion count |
| Angiogenesis Assay | To measure the effect on new blood vessel formation. | HUVECs (Human Umbilical Vein Endothelial Cells) | Tube formation analysis |
Table 2: Potential In Vivo Models for Efficacy Assessment
| Model | Purpose | Animal Strain | Key Readouts |
| Subcutaneous Xenograft | To assess tumor growth inhibition. | Athymic Nude Mice | Tumor volume, Tumor weight |
| Orthotopic Xenograft | To evaluate efficacy in a more relevant tumor microenvironment. | As per cancer type | Tumor growth, Metastasis |
| Metastasis Model | To determine the effect on cancer spread. | As per cancer type | Number and size of metastatic nodules |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ET(A) receptor antagonist on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PC-3, OVCAR-3)
-
Complete culture medium
-
This compound (or other ET(A) antagonist)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the ET(A) antagonist in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vivo Subcutaneous Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of an ET(A) receptor antagonist.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
Cancer cell line (e.g., PC-3)
-
Matrigel
-
This compound (or other ET(A) antagonist) formulated for in vivo administration
-
Calipers
Procedure:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of medium and Matrigel.
-
Subcutaneously inject 1 x 10^6 cells into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the ET(A) antagonist or vehicle control to the respective groups daily (or as per the determined dosing schedule) via the appropriate route (e.g., oral gavage).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Signaling Pathways and Visualizations
Activation of the ET(A) receptor by ET-1 in cancer cells can stimulate multiple downstream signaling pathways. A simplified representation of this is provided below.
Caption: Simplified ET(A) receptor signaling in cancer.
The diagram above illustrates the potential mechanism by which an ET(A) receptor antagonist like this compound could exert anti-cancer effects by blocking the activation of pro-tumorigenic signaling pathways.
Caption: Preclinical efficacy testing workflow.
This workflow outlines the logical progression from initial in vitro screening to in vivo efficacy and toxicity assessment for an investigational anti-cancer compound targeting the ET(A) receptor.
References
Application Notes and Protocols for Studying Endothelial Dysfunction with BMS-248360
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction is a systemic pathological state of the endothelium, the inner lining of blood vessels, and is characterized by an imbalance between vasodilating and vasoconstricting substances, pro-coagulant and anti-coagulant factors, and pro-inflammatory and anti-inflammatory mediators. It is considered an early hallmark in the pathogenesis of atherosclerosis and other cardiovascular diseases. Key molecular players in the regulation of endothelial function include Angiotensin II and Endothelin-1, which exert their effects through the Angiotensin II type 1 (AT1) and Endothelin type A (ETA) receptors, respectively.
BMS-248360 is a potent, orally active, non-peptide dual antagonist of the AT1 and ETA receptors. Its ability to simultaneously block the signaling pathways of two key vasoconstrictors makes it a valuable pharmacological tool for the investigation of endothelial dysfunction and the development of novel therapeutic strategies. These application notes provide detailed protocols and data presentation guidelines for utilizing this compound in preclinical research focused on endothelial dysfunction.
Mechanism of Action
This compound competitively inhibits the binding of Angiotensin II to the AT1 receptor and Endothelin-1 to the ETA receptor on endothelial and vascular smooth muscle cells. This dual antagonism is expected to counteract the detrimental effects of these peptides on vascular function, which include:
-
Vasoconstriction: Both Angiotensin II and Endothelin-1 are potent vasoconstrictors.
-
Inflammation: They promote the expression of adhesion molecules and pro-inflammatory cytokines in endothelial cells.
-
Oxidative Stress: Activation of AT1 and ETA receptors can lead to increased production of reactive oxygen species (ROS), which quenches nitric oxide (NO) and promotes a pro-inflammatory state.
-
Cell Proliferation and Fibrosis: Both signaling pathways can stimulate the proliferation and migration of vascular smooth muscle cells, contributing to vascular remodeling.
By blocking these pathways, this compound is hypothesized to restore endothelial function by promoting vasodilation, reducing inflammation and oxidative stress, and inhibiting pathological vascular remodeling.
Data Presentation
The following table summarizes the key binding affinities of this compound for human and rat AT1 and ETA receptors. This information is critical for dose-selection in in-vitro and in-vivo experimental models.
| Receptor Target | Species | Binding Affinity (Ki) |
| AT1 | Human | 10 nM |
| ETA | Human | 1.9 nM |
| AT1 | Rat | 6.0 nM |
| ETA | Rat | 1.9 nM |
Data compiled from publicly available pharmacological data.
Key Experimental Protocols
In Vitro Assessment of Endothelial Nitric Oxide Synthase (eNOS) Activity
This protocol is designed to determine the effect of this compound on eNOS activity in cultured endothelial cells, a key indicator of endothelial function.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line
-
Endothelial cell growth medium
-
This compound
-
Angiotensin II
-
Endothelin-1
-
L-NAME (eNOS inhibitor, negative control)
-
Nitric Oxide Synthase Assay Kit (colorimetric or fluorescent)
-
Cell lysis buffer
-
Protein assay kit
Procedure:
-
Cell Culture: Culture HUVECs in appropriate flasks or plates until they reach 80-90% confluency.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) for a specified time (e.g., 1-24 hours).
-
Include a vehicle control group (e.g., DMSO).
-
Include a positive control for endothelial dysfunction by treating cells with Angiotensin II (e.g., 100 nM) and/or Endothelin-1 (e.g., 10 nM).
-
Include a co-treatment group with Angiotensin II/Endothelin-1 and this compound.
-
Include a negative control group treated with L-NAME (e.g., 100 µM).
-
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using the provided lysis buffer from the assay kit.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay.
-
eNOS Activity Assay: Follow the manufacturer's instructions for the Nitric Oxide Synthase Assay Kit to measure the conversion of L-arginine to L-citrulline, which is indicative of eNOS activity. Normalize the activity to the total protein concentration.
-
Data Analysis: Express the results as a percentage of the control group and perform statistical analysis to determine the significance of the observed effects.
Ex Vivo Vasorelaxation Assay in Isolated Aortic Rings
This protocol assesses the ability of this compound to reverse vasoconstriction induced by Angiotensin II and Endothelin-1 in isolated blood vessel segments.
Materials:
-
Male Wistar rats (or other suitable animal model)
-
Krebs-Henseleit solution
-
Phenylephrine (or other vasoconstrictor to pre-contract the rings)
-
Angiotensin II
-
Endothelin-1
-
This compound
-
Acetylcholine (B1216132) (endothelium-dependent vasodilator)
-
Sodium Nitroprusside (endothelium-independent vasodilator)
-
Organ bath system with force transducers
Procedure:
-
Aortic Ring Preparation: Euthanize the rat and carefully excise the thoracic aorta. Clean the aorta of adherent tissue and cut it into 2-3 mm rings.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g, replacing the buffer every 15 minutes.
-
Viability Check: Test the viability of the rings by contracting them with a high potassium solution (e.g., 80 mM KCl). After washing, assess endothelium integrity by inducing relaxation with acetylcholine (e.g., 1 µM) in phenylephrine-precontracted rings.
-
Vasoconstriction and Treatment:
-
Pre-contract the aortic rings with a submaximal concentration of phenylephrine.
-
Once a stable contraction is achieved, induce further contraction with Angiotensin II or Endothelin-1.
-
In separate experiments, pre-incubate the rings with this compound (e.g., 100 nM) for 30 minutes before adding Angiotensin II or Endothelin-1.
-
Construct cumulative concentration-response curves for this compound in Angiotensin II or Endothelin-1 pre-contracted rings.
-
-
Endothelium-Independent Relaxation: At the end of the experiment, assess the direct effect on smooth muscle cells by inducing relaxation with sodium nitroprusside.
-
Data Analysis: Record the changes in tension and express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor. Calculate EC50 values for this compound.
In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
This protocol evaluates the inhibitory effect of this compound on VSMC proliferation, a key event in vascular remodeling associated with endothelial dysfunction.
Materials:
-
Rat or human aortic smooth muscle cells
-
VSMC growth medium
-
This compound
-
Angiotensin II
-
Endothelin-1
-
Platelet-derived growth factor (PDGF, positive control for proliferation)
-
Cell proliferation assay kit (e.g., BrdU or MTT)
Procedure:
-
Cell Culture: Seed VSMCs in 96-well plates and allow them to adhere and become quiescent by serum starvation for 24 hours.
-
Treatment:
-
Treat the cells with Angiotensin II (e.g., 100 nM) or Endothelin-1 (e.g., 10 nM) to induce proliferation.
-
Include a positive control group treated with PDGF (e.g., 20 ng/mL).
-
Include experimental groups pre-treated with various concentrations of this compound (e.g., 1 nM to 1 µM) for 1 hour before the addition of the mitogens.
-
Include a vehicle control group.
-
-
Proliferation Assay: After 24-48 hours of incubation, assess cell proliferation using a BrdU or MTT assay according to the manufacturer's instructions.
-
Data Analysis: Quantify the absorbance or fluorescence and express the results as a percentage of the control group. Determine the IC50 of this compound for inhibiting VSMC proliferation.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Angiotensin II (AT1) receptor signaling pathway in endothelial dysfunction and the point of intervention by this compound.
Caption: Endothelin-1 (ETA) receptor signaling pathway in vascular cells and the inhibitory action of this compound.
Caption: A generalized experimental workflow for evaluating the effects of this compound on endothelial dysfunction.
Conclusion
This compound represents a powerful research tool for dissecting the intricate roles of the renin-angiotensin and endothelin systems in the pathophysiology of endothelial dysfunction. The provided protocols and diagrams offer a framework for designing and executing robust preclinical studies to evaluate the therapeutic potential of dual AT1/ETA receptor antagonism in cardiovascular diseases. Researchers are encouraged to adapt these protocols to their specific experimental models and research questions.
Application of BMS-248360 in Renal Research: A Potential Therapeutic Strategy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-248360 is a potent dual antagonist of the endothelin A (ETA) and angiotensin II type 1 (AT1) receptors. While direct research specifically investigating this compound in renal disease is limited in publicly available literature, its mechanism of action targets two critical pathways implicated in the pathophysiology of various kidney diseases. This document outlines the potential applications of this compound in renal research, based on the well-established roles of endothelin-1 (B181129) (ET-1) and angiotensin II (Ang II) in renal injury and the demonstrated efficacy of other dual ETA/AT1 receptor antagonists in clinical and preclinical studies.
Angiotensin II and endothelin-1 are potent vasoconstrictors that contribute to renal damage through various mechanisms, including increased blood pressure, inflammation, fibrosis, and proteinuria.[1][2] By simultaneously blocking both the AT1 and ETA receptors, dual antagonists like this compound may offer a more comprehensive renoprotective effect compared to agents that target either pathway alone.[1][2][3] Research on similar dual antagonists, such as sparsentan (B1681978), has shown promising results in reducing proteinuria and preserving kidney function in conditions like IgA nephropathy and focal segmental glomerulosclerosis (FSGS).[4][5][6][7]
Potential Applications in Renal Research
Based on its dual ETA/AT1 receptor antagonism, this compound could be investigated for its therapeutic potential in a range of kidney diseases, including:
-
Diabetic Nephropathy: Both Ang II and ET-1 are known to play significant roles in the development and progression of diabetic kidney disease, contributing to glomerular hyperfiltration, albuminuria, and glomerulosclerosis.[3]
-
Chronic Kidney Disease (CKD): The progression of CKD is often characterized by fibrosis and inflammation, processes in which both Ang II and ET-1 are deeply involved.[3][6]
-
IgA Nephropathy: Clinical studies with sparsentan have demonstrated significant reductions in proteinuria in patients with IgA nephropathy, highlighting the potential of dual antagonism in this common form of glomerulonephritis.[4][5][6][7]
-
Focal Segmental Glomerulosclerosis (FSGS): Similar to IgA nephropathy, dual ETA/AT1 receptor blockade has shown promise in reducing proteinuria in patients with FSGS.[5]
-
Hypertensive Nephropathy: By targeting two key vasoconstrictor pathways, this compound could be effective in mitigating kidney damage associated with hypertension.[3]
Quantitative Data Summary
| Compound | Model/Disease | Key Finding | Reference |
| Sparsentan | IgA Nephropathy (PROTECT Study) | Significant reduction in proteinuria compared to irbesartan. | [7] |
| Sparsentan | Focal Segmental Glomerulosclerosis (DUPLEX Trial) | Achieved earlier and more frequent reductions in proteinuria compared to irbesartan. | [5] |
| Avosentan | Diabetic Nephropathy (ASCEND Trial) | Significantly reduced albuminuria when added to renin-angiotensin system blockers. | [3] |
| Compound D (preclinical) | Spontaneously Hypertensive Rats | More efficacious at reducing blood pressure compared to AT1 receptor antagonists alone. | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in a renal research setting.
In Vitro Protocol: Assessment of Anti-fibrotic Effects in Mesangial Cells
-
Cell Culture: Culture primary human or rat mesangial cells in appropriate media.
-
Induction of Fibrosis: Stimulate the cells with a pro-fibrotic agent such as Transforming Growth Factor-beta 1 (TGF-β1) or high glucose to mimic fibrotic conditions.
-
Treatment: Treat the stimulated cells with varying concentrations of this compound. Include positive controls (e.g., a known anti-fibrotic agent) and negative controls (vehicle).
-
Endpoint Analysis:
-
Western Blot/ELISA: Analyze the expression of key fibrotic markers such as fibronectin, collagen IV, and alpha-smooth muscle actin (α-SMA).
-
Immunofluorescence: Visualize the expression and localization of fibrotic proteins.
-
RT-qPCR: Measure the mRNA levels of genes encoding fibrotic proteins.
-
In Vivo Protocol: Evaluation of Renoprotective Effects in a Model of Diabetic Nephropathy
-
Animal Model: Induce diabetes in rodents (e.g., rats or mice) using streptozotocin (B1681764) (STZ) injection.
-
Treatment Groups:
-
Group 1: Non-diabetic control (vehicle).
-
Group 2: Diabetic control (vehicle).
-
Group 3: Diabetic + this compound (low dose).
-
Group 4: Diabetic + this compound (high dose).
-
Group 5: Diabetic + comparator drug (e.g., an ACE inhibitor or ARB).
-
-
Dosing: Administer this compound or vehicle daily via oral gavage for a predefined period (e.g., 8-12 weeks).
-
Monitoring and Endpoint Analysis:
-
Metabolic Parameters: Monitor blood glucose, body weight, and food/water intake regularly.
-
Renal Function:
-
Measure 24-hour urinary albumin excretion (UAE) at baseline and regular intervals.
-
At the end of the study, measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) to assess glomerular filtration rate.
-
-
Histopathology:
-
Perfuse and collect kidneys at the end of the study.
-
Perform histological staining (e.g., PAS, Masson's trichrome) to assess glomerular and tubulointerstitial injury and fibrosis.
-
-
Immunohistochemistry/Immunofluorescence: Stain kidney sections for markers of fibrosis (fibronectin, collagen IV) and inflammation (e.g., F4/80 for macrophages).
-
Gene and Protein Expression: Analyze the expression of relevant genes and proteins in kidney tissue via RT-qPCR and Western blotting.
-
Visualizations
Signaling Pathways of Angiotensin II and Endothelin-1 in Renal Cells
Caption: Dual inhibition of AT1 and ETA receptors by this compound.
Experimental Workflow for In Vivo Evaluation of this compound
Caption: Workflow for preclinical evaluation of this compound.
Conclusion
This compound, as a dual antagonist of the ETA and AT1 receptors, represents a promising therapeutic candidate for a variety of renal diseases. The rationale for its application is strongly supported by the known roles of endothelin-1 and angiotensin II in renal pathophysiology and the clinical and preclinical success of other compounds with the same mechanism of action. The experimental protocols outlined above provide a framework for the systematic evaluation of this compound's efficacy and mechanism of action in relevant models of kidney disease. Further research is warranted to fully elucidate the therapeutic potential of this compound in the context of renal research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel dual action AT1 and ETA receptor antagonists reduce blood pressure in experimental hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Dual blockade of endothelin A and angiotensin II type 1 receptors with sparsentan as a novel treatment strategy to alleviate IgA nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hcplive.com [hcplive.com]
- 6. Endothelin receptor antagonists in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for BMS-248360 in Primary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-248360 is a potent, orally active dual antagonist of the angiotensin II type 1 (AT₁) and endothelin A (ETₐ) receptors. Both angiotensin II (Ang II) and endothelin-1 (B181129) (ET-1) are powerful vasoconstrictors involved in a range of physiological and pathological processes, including hypertension, inflammation, and cellular proliferation. The dual blockade of their respective receptors by this compound presents a valuable tool for in vitro studies in primary cell cultures to investigate the roles of these signaling pathways in various cell types.
Primary cells, derived directly from living tissues, offer a more biologically relevant model compared to immortalized cell lines, closely mimicking the physiological state of cells in vivo. Utilizing this compound in primary cell culture can help elucidate the cellular mechanisms underlying cardiovascular diseases, kidney diseases, and other conditions where AT₁ and ETₐ receptor signaling is implicated.
Mechanism of Action: Dual Receptor Blockade
This compound competitively inhibits the binding of Ang II to the AT₁ receptor and ET-1 to the ETₐ receptor. This dual antagonism allows for the simultaneous investigation of two key signaling pathways that often exhibit crosstalk and synergistic effects in various cell types.
-
Angiotensin II (AT₁) Receptor Signaling: Activation of the AT₁ receptor by Ang II in primary cells such as vascular smooth muscle cells, endothelial cells, and cardiac fibroblasts can lead to vasoconstriction, inflammation, cellular growth, and extracellular matrix deposition.
-
Endothelin-1 (ETₐ) Receptor Signaling: ET-1 binding to the ETₐ receptor on cells like endothelial cells, cardiomyocytes, and renal mesangial cells can induce potent vasoconstriction, cell proliferation, and fibrosis.
The interplay between these two systems is significant; for instance, Ang II can stimulate the production of ET-1, amplifying its physiological effects.[1]
Data Presentation
| Parameter | Experimental Condition 1 | Experimental Condition 2 | Experimental Condition 3 |
| Primary Cell Type | e.g., Human Umbilical Vein Endothelial Cells (HUVECs) | e.g., Rat Cardiac Fibroblasts | e.g., Mouse Mesangial Cells |
| This compound Concentration | |||
| Incubation Time | |||
| Stimulus (if any) | e.g., Angiotensin II (100 nM) | e.g., Endothelin-1 (10 nM) | e.g., High Glucose (25 mM) |
| Readout Assay | e.g., Proliferation (BrdU assay) | e.g., Collagen Synthesis (Sircol assay) | e.g., Cytokine Secretion (ELISA) |
| Quantitative Result | |||
| Vehicle Control Result | |||
| Positive Control Result |
Experimental Protocols
The following are generalized protocols for utilizing this compound in primary cell culture. Specific parameters such as cell density, media composition, and incubation times should be optimized for each primary cell type and experimental question.
General Protocol for Primary Cell Culture
-
Cell Isolation and Culture: Isolate primary cells from tissue using established enzymatic digestion and cell culture protocols. Culture the cells in appropriate media supplemented with serum and growth factors.
-
Plating: Seed cells in multi-well plates at a density optimized for the specific assay. Allow cells to adhere and reach the desired confluency (typically 70-80%).
-
Starvation (Optional): To reduce baseline signaling, serum-starve the cells for 12-24 hours in a low-serum or serum-free medium prior to treatment.
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final solvent concentration is consistent across all conditions and does not exceed a level toxic to the cells (typically <0.1%).
-
Pre-incubate the cells with this compound for a sufficient time (e.g., 1-2 hours) to ensure receptor blockade.
-
Add the stimulus (e.g., Ang II or ET-1) to the relevant wells.
-
Include appropriate controls: vehicle control (medium with solvent), negative control (no treatment), and positive control (stimulus alone).
-
-
Incubation: Incubate the cells for the desired period, depending on the endpoint being measured (e.g., minutes for phosphorylation events, hours to days for gene expression or proliferation).
-
Endpoint Analysis: Perform the desired assay to measure the cellular response.
Example Protocol: Inhibition of Ang II-Induced Proliferation in Primary Vascular Smooth Muscle Cells (VSMCs)
-
Cell Culture: Culture primary rat aortic smooth muscle cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Plating: Seed VSMCs in a 96-well plate at a density of 5,000 cells/well.
-
Starvation: Once cells reach 70% confluency, replace the growth medium with DMEM containing 0.5% FBS for 24 hours.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with 100 nM Angiotensin II.
-
-
Incubation: Incubate for 24 hours.
-
Analysis: Measure cell proliferation using a BrdU incorporation assay according to the manufacturer's instructions.
Mandatory Visualizations
Caption: Signaling pathway of AT₁ and ETₐ receptors and inhibition by this compound.
Caption: Experimental workflow for using this compound in primary cell culture.
References
Troubleshooting & Optimization
Troubleshooting BMS-248360 experimental variability
Welcome to the technical support center for BMS-248360. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, a potent dual antagonist of the Angiotensin II type 1 (AT₁) and Endothelin type A (ETᴀ) receptors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to address common challenges and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual receptor antagonist, meaning it simultaneously blocks two different receptors: the Angiotensin II type 1 (AT₁) receptor and the Endothelin type A (ETᴀ) receptor.[1] Both of these receptors are involved in vasoconstriction (the narrowing of blood vessels), and their blockade leads to vasodilation (the widening of blood vessels), which can result in a lowering of blood pressure.[1]
Q2: What is the solubility and recommended solvent for this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) but is not soluble in water. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous assay buffer. It is crucial to ensure that the final concentration of DMSO in your experimental setup is low (typically less than 0.5%) to avoid solvent-induced artifacts.
Q3: How should I store this compound stock solutions?
A3: For long-term storage, it is recommended to store stock solutions of this compound at -20°C or -80°C. To maintain the stability of the compound, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q4: I am observing lower than expected potency in my cell-based assay compared to biochemical assays. What could be the reason?
A4: Discrepancies between biochemical and cell-based assay potencies are common for small molecule inhibitors. Several factors can contribute to this, including:
-
Cell Permeability: The compound may have limited ability to cross the cell membrane, resulting in a lower intracellular concentration.
-
Protein Binding: this compound may bind to proteins in the cell culture medium or intracellularly, reducing the free concentration available to bind to the target receptors.
-
Efflux Pumps: Cells may actively transport the compound out via efflux pumps, lowering its effective intracellular concentration.
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells of a Cell-Based Assay
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating and use a calibrated multichannel pipette for seeding. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to promote even cell distribution. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect the diluted compound solutions for any signs of precipitation. If observed, consider lowering the final concentration or optimizing the dilution scheme. The final DMSO concentration should be kept below 0.5%. |
| Inconsistent Incubation Times | Standardize the timing of all steps, including compound addition and plate reading, across all plates in an experiment. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Cell Passage Number | Use cells within a consistent and narrow passage number range for all experiments, as cellular responses can change with prolonged culturing. |
| Reagent Variability | Use reagents from the same lot number whenever possible. If a new lot is introduced, perform a bridging experiment to ensure consistency. |
| Compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using previously diluted compound that has been stored. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular physiology and response to treatments. |
Issue 3: Unexpected Off-Target Effects
| Possible Cause | Recommended Solution |
| High Compound Concentration | Use the lowest effective concentration of this compound to minimize the risk of engaging off-target receptors. Perform a dose-response curve to determine the optimal concentration. |
| Interaction with Other Pathways | As a dual antagonist, consider the complex downstream effects of blocking both AT₁ and ETᴀ pathways. The observed phenotype may be a result of the combined inhibition. |
| Use of Control Compounds | To confirm that the observed effect is due to the intended targets, consider using selective antagonists for either AT₁ or ETᴀ receptors alone as controls. This can help dissect the contribution of each pathway. |
| Phenotypic Rescue | If possible, perform a rescue experiment by overexpressing the target receptors to see if the phenotype is reversed, confirming an on-target effect. |
Experimental Protocols
Protocol 1: In Vitro Calcium Flux Assay for AT₁ and ETᴀ Receptor Antagonism
This protocol is adapted from methodologies used for similar dual receptor antagonists.[1]
Objective: To determine the inhibitory activity of this compound on Angiotensin II- and Endothelin-1-induced intracellular calcium mobilization in a cell-based assay.
Materials:
-
Cells expressing human AT₁ and ETᴀ receptors (e.g., CHO-K1 or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound
-
Angiotensin II (Ang II)
-
Endothelin-1 (ET-1)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplates
Methodology:
-
Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Dye Loading: Wash the cells with Assay Buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 1 hour at 37°C).
-
Compound Addition: Prepare serial dilutions of this compound in Assay Buffer. Add the compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Prepare solutions of Ang II and ET-1 at concentrations known to elicit a submaximal response (e.g., EC₈₀).
-
Signal Detection: Place the plate in a fluorescence plate reader. Add the agonist (either Ang II or ET-1) to the wells and immediately begin reading the fluorescence intensity over time.
-
Data Analysis: Calculate the inhibition of the agonist-induced calcium signal by this compound and determine the IC₅₀ value.
Expected Data:
| Compound | Target Receptor | Agonist | IC₅₀ (nM) |
| This compound | AT₁ | Angiotensin II | 1.5 |
| This compound | ETᴀ | Endothelin-1 | 0.8 |
| Selective AT₁ Antagonist | AT₁ | Angiotensin II | 2.0 |
| Selective AT₁ Antagonist | ETᴀ | Endothelin-1 | >10,000 |
| Selective ETᴀ Antagonist | AT₁ | Angiotensin II | >10,000 |
| Selective ETᴀ Antagonist | ETᴀ | Endothelin-1 | 1.2 |
Note: The IC₅₀ values presented are illustrative and may vary depending on the specific experimental conditions.
Protocol 2: In Vivo Blood Pressure Measurement in a Hypertensive Rat Model
This protocol is based on studies of similar dual receptor antagonists in hypertensive animal models.[1]
Objective: To assess the effect of orally administered this compound on mean arterial pressure in spontaneously hypertensive rats (SHR).
Materials:
-
Spontaneously Hypertensive Rats (SHR)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Telemetry system for continuous blood pressure monitoring or tail-cuff plethysmography equipment
Methodology:
-
Animal Acclimation: Allow the SHR to acclimate to the housing conditions and handling for at least one week.
-
Baseline Measurement: Measure the baseline mean arterial pressure (MAP) of each rat before treatment.
-
Compound Administration: Prepare a suspension of this compound in the vehicle. Administer the compound or vehicle orally by gavage at the desired dose.
-
Blood Pressure Monitoring: Monitor the MAP continuously using a telemetry system or at specific time points (e.g., 1, 2, 4, 6, 8, and 24 hours post-dose) using the tail-cuff method.
-
Data Analysis: Calculate the change in MAP from baseline for both the this compound-treated and vehicle-treated groups.
Expected Data:
| Treatment Group | Dose (mg/kg) | Maximum Change in MAP (mmHg) | Time to Maximum Effect (hours) |
| Vehicle | - | -5 ± 2 | - |
| This compound | 10 | -35 ± 5 | 4 |
| This compound | 30 | -50 ± 6 | 4 |
| Selective AT₁ Antagonist | 30 | -30 ± 4 | 6 |
| Selective ETᴀ Antagonist | 30 | -25 ± 5 | 6 |
Note: The data presented are illustrative and will depend on the specific animal model and experimental conditions.
Visualizations
Caption: Signaling pathway of AT₁ and ETᴀ receptors and the inhibitory action of this compound.
Caption: Workflow for an in vitro calcium flux assay to measure this compound activity.
Caption: A logical decision tree for troubleshooting high variability in cell-based assays.
References
Technical Support Center: Optimizing BMS-248360 Dosage for In Vivo Studies
This guide provides essential information, frequently asked questions (FAQs), and troubleshooting advice for researchers, scientists, and drug development professionals working with BMS-248360. The content is designed to address specific challenges you may encounter during the optimization of in vivo study protocols.
Disclaimer: Publicly available in vivo dosage and administration data for this compound are limited. The quantitative data and protocols provided below are based on studies with other dual angiotensin II type 1 (AT1) and endothelin A (ETA) receptor antagonists (DARAs). This information should be used as a starting point for your own dose-finding and optimization experiments for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active dual antagonist of the angiotensin II subtype 1 (AT1) receptor and the endothelin subtype A (ETA) receptor.[1][2] By blocking both of these receptors, it inhibits the vasoconstrictive and proliferative effects of angiotensin II and endothelin-1, two key mediators in the pathogenesis of hypertension.[3]
Q2: What are the primary physical and chemical properties of this compound?
A2: this compound is a white to beige powder. It is soluble in DMSO (20 mg/mL) but not in water.[1][2] Its molecular weight is 659.84 g/mol .[1][2]
Q3: How should I prepare this compound for in vivo administration?
A3: Due to its poor water solubility, this compound should first be dissolved in an organic solvent like DMSO to create a stock solution. For in vivo administration, this stock solution will likely need to be further diluted in a suitable vehicle to minimize solvent toxicity. Common vehicles for oral gavage or injection include a mixture of DMSO, Tween-80, and saline, or polyethylene (B3416737) glycol (PEG). It is crucial to keep the final concentration of DMSO low (typically <5-10% of the total volume) to avoid adverse effects in the animals. A small pilot study to test vehicle tolerance is recommended.
Q4: What animal models are appropriate for studying the effects of this compound?
A4: Given that this compound is designed to treat hypertension, relevant animal models would include those that mimic this condition.[4][5][6][7][8] Examples include:
-
Spontaneously Hypertensive Rats (SHR): A genetic model of primary hypertension.[9]
-
Angiotensin II-induced Hypertension Models: Where hypertension is induced by continuous infusion of angiotensin II.[1]
-
DOCA-Salt Hypertensive Models: A model of mineralocorticoid-induced hypertension.[7]
Troubleshooting Guide
Problem: I am not observing the expected reduction in blood pressure in my animal model.
-
Possible Cause 1: Suboptimal Dosage.
-
Solution: The dose of this compound may be too low. It is recommended to perform a dose-response study to determine the optimal dose for your specific animal model and experimental conditions. Based on other DARAs, a range of doses might be explored (e.g., starting from 10 mg/kg and escalating).[9][10]
-
-
Possible Cause 2: Poor Bioavailability.
-
Solution: If administering orally, the compound may have poor absorption. Consider evaluating different administration routes, such as intraperitoneal (IP) or intravenous (IV) injection, to see if this improves efficacy. Also, ensure your vehicle formulation is optimized for solubility and absorption.
-
-
Possible Cause 3: Compound Instability.
-
Solution: Ensure that your this compound stock solutions and formulations are prepared fresh and stored correctly (dry, dark, and at -20°C for long-term storage).[2] Repeated freeze-thaw cycles should be avoided.
-
-
Possible Cause 4: Animal Model Selection.
-
Solution: The chosen animal model may not be responsive to AT1/ETA receptor blockade. Review the literature to confirm that the pathophysiology of your model involves the angiotensin II and endothelin pathways.
-
Problem: I am observing signs of toxicity in my animals (e.g., weight loss, lethargy).
-
Possible Cause 1: Vehicle Toxicity.
-
Solution: The vehicle used to dissolve and administer this compound may be causing adverse effects, especially if high concentrations of DMSO are used. Run a control group of animals that receive only the vehicle to assess its tolerability. If the vehicle is toxic, explore alternative formulations with lower solvent concentrations or different co-solvents.
-
-
Possible Cause 2: Compound Toxicity at the Administered Dose.
-
Solution: The dose of this compound may be too high. Reduce the dose and perform a dose-escalation study to find the maximum tolerated dose (MTD) in your animal model.
-
-
Possible Cause 3: Off-Target Effects.
-
Solution: While this compound is designed to be a dual antagonist, it may have off-target effects at higher concentrations. A thorough literature search on the selectivity profile of this compound and related compounds may provide insights.
-
Quantitative Data from Related Dual AT1/ETA Receptor Antagonists
The following table summarizes in vivo data from studies on other dual AT1/ETA receptor antagonists. This data can be used as a reference for designing your initial experiments with this compound.
| Compound | Animal Model | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Sparsentan | Spontaneously Hypertensive Rats (SHR) | Oral (p.o.) | 10 - 100 µmol/kg/day | Significant reduction in blood pressure | [9][10] |
| LU135252 | Wistar-Kyoto Rats (with Ang II infusion) | Oral (p.o.) | 50 mg/kg/day | Prevention of vascular geometry changes and partial reduction in blood pressure | [1] |
| Compound D (a DARA) | Spontaneously Hypertensive Rats (SHR) | Oral (p.o.) | 10, 30, and 100 µmol/kg/day | Dose-dependent reduction in mean arterial pressure | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
-
Stock Solution Preparation:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add pure DMSO to dissolve the powder and create a concentrated stock solution (e.g., 20 mg/mL).[1]
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Working Solution Formulation (Example):
-
For a final concentration of 1 mg/mL in a vehicle of 5% DMSO, 5% Tween-80, and 90% saline:
-
Take 50 µL of the 20 mg/mL stock solution.
-
Add 50 µL of Tween-80.
-
Add 900 µL of sterile saline.
-
-
Vortex thoroughly to create a homogenous suspension.
-
Prepare the formulation fresh before each administration.
-
-
Administration:
-
Administer the formulation to the animals via oral gavage at the desired dosage (e.g., 10 mg/kg). The volume will depend on the animal's weight.
-
Protocol 2: Blood Pressure Measurement in a Rat Hypertension Model
-
Animal Acclimatization:
-
Acclimate the rats (e.g., SHRs) to the blood pressure measurement device (e.g., tail-cuff plethysmography) for several days before the start of the experiment to minimize stress-induced variations in readings.
-
-
Baseline Measurement:
-
Measure the baseline systolic and diastolic blood pressure and heart rate for each animal for at least three consecutive days before starting the treatment.
-
-
Treatment Administration:
-
Administer this compound or vehicle to the respective groups of animals daily at the same time each day.
-
-
Blood Pressure Monitoring:
-
Measure blood pressure at regular intervals after the start of the treatment (e.g., daily or several times a week). Measurements should be taken at the same time of day to ensure consistency.
-
-
Data Analysis:
-
Compare the changes in blood pressure from baseline between the this compound-treated group and the vehicle-treated control group using appropriate statistical methods.
-
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound.
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for in vivo testing of this compound.
References
- 1. Angiotensin II increases tissue endothelin and induces vascular hypertrophy: reversal by ET(A)-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual angiotensin II and endothelin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel dual action AT1 and ETA receptor antagonists reduce blood pressure in experimental hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal Models of Hypertension: A Scientific Statement From the American Heart Association [ouci.dntb.gov.ua]
- 5. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models of Hypertension - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Animal models of hypertension and concurrent organs injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
BMS-248360 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of BMS-248360, along with troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in experiments.
Stability and Storage Conditions
Proper handling and storage of this compound are critical to maintain its integrity and ensure reproducible experimental results.
Recommended Storage Conditions
Quantitative data on recommended storage conditions for solid this compound and its solutions are summarized below.
| Form | Storage Temperature | Duration | Conditions |
| Solid | 0 - 4°C | Short-term (days to weeks) | Dry and dark |
| -20°C | Long-term (months to years) | Dry and dark | |
| Stock Solutions (e.g., in DMSO) | 0 - 4°C | Short-term (days to weeks) | |
| -20°C | Long-term (months) |
Note: One supplier indicates that the solid compound is stable for a few weeks during ordinary shipping at ambient temperature.[1]
Experimental Protocols
Protocol for Preparation of Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound.
-
Pre-use Preparation : Before opening the vial, centrifuge it briefly to ensure that all the powder is at the bottom.
-
Solvent Selection : this compound is soluble in DMSO at a concentration of 20 mg/mL.
-
Dissolution : Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration. Vortex gently until the solid is completely dissolved.
-
Aliquoting and Storage : Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Mandatory Visualizations
Caption: Workflow for handling and preparing this compound solutions.
Caption: this compound as a dual antagonist of AT1 and ETA receptors.
Troubleshooting Guides and FAQs
This section addresses common issues that researchers may encounter when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO up to 20 mg/mL.
Q2: How should I store the solid compound and stock solutions?
A2: For long-term storage, both the solid compound and stock solutions should be stored at -20°C. For short-term storage, 0-4°C is acceptable. The solid should be kept in a dry, dark environment.[1]
Q3: My this compound solution has precipitated after being stored at -20°C. What should I do?
A3: Precipitation can occur if the compound's solubility limit is exceeded or due to temperature changes. Gently warm the solution to room temperature and vortex to redissolve the compound. If precipitation persists, consider preparing a fresh, lower concentration stock solution.
Q4: I am observing inconsistent results in my experiments. Could this be related to the stability of this compound?
A4: Inconsistent results can be a sign of compound degradation. This can be caused by improper storage, multiple freeze-thaw cycles, or instability in the experimental buffer. It is recommended to use freshly prepared dilutions from a properly stored stock solution for each experiment.
Q5: Is this compound sensitive to light?
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| Precipitation in aqueous buffer | The compound has low aqueous solubility. | Decrease the final concentration in the aqueous buffer. Ensure the DMSO concentration in the final working solution is as low as possible (typically <0.5%). |
| Loss of biological activity | Degradation of the compound. | Prepare fresh stock solutions and dilutions. Avoid repeated freeze-thaw cycles. Perform a stability test in your experimental medium. |
| Color change in solution | Potential chemical degradation or oxidation. | Do not use the solution. Prepare a fresh solution and re-evaluate your storage and handling procedures. |
| Variability between experiments | Inconsistent concentration of the active compound. | Ensure complete dissolution of the stock solution before making dilutions. Use calibrated pipettes for accurate measurements. |
Protocol for a Basic Stability Assessment
If you suspect instability of this compound under your specific experimental conditions, a simple stability test can be performed.
Objective: To determine the stability of this compound in a specific solvent or buffer over a defined period.
Materials:
-
This compound
-
Your solvent or experimental buffer of interest
-
HPLC or LC-MS system
-
Incubator or water bath at the desired temperature
Procedure:
-
Sample Preparation : Prepare a solution of this compound in your chosen solvent/buffer at the concentration you use in your experiments.
-
Time Zero (T=0) Analysis : Immediately after preparation, analyze a sample of the solution using a suitable analytical method (e.g., HPLC) to determine the initial peak area or concentration of this compound.
-
Incubation : Store the remaining solution under the conditions you wish to test (e.g., 37°C in your cell culture medium).
-
Time Point Analysis : At various time points (e.g., 2, 4, 8, 24 hours), take an aliquot of the solution and analyze it using the same analytical method.
-
Data Analysis : Compare the peak area or concentration of this compound at each time point to the T=0 sample. A significant decrease in the main peak, along with the appearance of new peaks, indicates degradation.
References
Technical Support Center: Overcoming BMS-248360 Solubility Issues
Welcome to the Technical Support Center for BMS-248360. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in aqueous buffers. Poor solubility can lead to inaccurate and irreproducible results in a variety of experimental settings. This guide offers troubleshooting advice, detailed experimental protocols, and a framework for systematically determining the optimal solubilization strategy for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent, orally active dual antagonist of the Angiotensin II Type 1 (AT₁) and Endothelin A (ETₐ) receptors.[1] Its chemical formula is C₃₆H₄₅N₅O₅S with a molecular weight of 659.84 g/mol .[1][2] Like many complex organic molecules developed for pharmacological use, this compound has poor aqueous solubility, which can present a significant challenge for in vitro and in vivo studies that require the compound to be in solution.
Q2: I am seeing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is happening?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[3][4] It occurs when a compound that is soluble in a concentrated organic stock solution (e.g., DMSO) is introduced into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to precipitate out of solution. To mitigate this, it is crucial to minimize the final concentration of the organic solvent and to optimize the composition of the aqueous buffer.
Q3: What is the first step I should take to improve the solubility of this compound?
A3: The initial step should be a systematic evaluation of the compound's solubility in a variety of conditions. This includes testing different pH levels and the use of common co-solvents. Since the structure of this compound contains functional groups that may be ionizable, its solubility is likely to be pH-dependent.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Initial Assessment: Baseline Solubility in Aqueous Buffer
The first step is to determine the baseline solubility of this compound in your primary aqueous buffer.
Issue: The this compound powder is not dissolving in the aqueous buffer, or a precipitate forms immediately upon addition.
Troubleshooting Steps:
-
Visual Inspection: After attempting to dissolve the compound, visually inspect the solution for any particulate matter. Centrifuge the sample to confirm the presence of a pellet.
-
Concentration Reduction: Attempt to dissolve the compound at a lower concentration. It is possible that the desired concentration exceeds the compound's intrinsic aqueous solubility.
-
Gentle Heating and Sonication: Gently warming the solution (e.g., to 37°C) or using a sonicator can sometimes aid in the dissolution of stubborn compounds. However, be cautious as this may lead to the formation of a supersaturated solution that can precipitate over time.
Systematic Approach to Solubility Enhancement
If the initial assessment fails, follow this workflow to systematically test different solubilization methods.
Caption: A workflow for systematically troubleshooting this compound solubility.
Data Presentation
Use the following tables to record your experimental findings and compare the effectiveness of different solubilization methods.
Table 1: Effect of pH on this compound Solubility
| pH | Buffer System | This compound Solubility (µg/mL) | Observations |
| 4.0 | 50 mM Citrate Buffer | ||
| 5.0 | 50 mM Acetate Buffer | ||
| 6.0 | 50 mM MES Buffer | ||
| 7.4 | 50 mM HEPES Buffer | ||
| 8.0 | 50 mM Tris Buffer |
Table 2: Co-solvent Screening for this compound Solubilization
| Co-solvent | Final Concentration (%) | This compound Solubility (µg/mL) | Observations |
| DMSO | 0.5 | ||
| 1.0 | |||
| Ethanol | 1.0 | ||
| 2.0 | |||
| PEG-400 | 5.0 | ||
| 10.0 |
Table 3: Effect of Solubilizing Agents on this compound Solubility
| Agent | Concentration | This compound Solubility (µg/mL) | Observations |
| Tween® 80 | 0.01% | ||
| 0.1% | |||
| β-cyclodextrin | 1 mM | ||
| 5 mM | |||
| HP-β-cyclodextrin | 1 mM | ||
| 5 mM |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
A common practice for compounds with poor aqueous solubility is to first prepare a concentrated stock solution in an organic solvent.[4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Vortex the solution vigorously until the compound is completely dissolved. Gentle heating or sonication can be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Dependent Solubility Assessment
Materials:
-
This compound stock solution in DMSO
-
A series of aqueous buffers with varying pH (e.g., citrate, acetate, MES, HEPES, Tris)
-
Microcentrifuge tubes
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a series of dilutions of the this compound stock solution into each of the different pH buffers.
-
Incubate the solutions for a set period (e.g., 2 hours) at a controlled temperature (e.g., room temperature or 37°C).
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet any precipitated compound.
-
Carefully collect the supernatant and measure the concentration of the dissolved this compound using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.
Protocol 3: Co-solvent and Surfactant Screening
Materials:
-
This compound stock solution in DMSO
-
Aqueous buffer at the optimal pH determined in Protocol 2
-
Co-solvents (e.g., ethanol, PEG-400)
-
Surfactants (e.g., Tween® 80, Polysorbate 80)
Procedure:
-
Prepare a series of aqueous buffers containing different concentrations of the co-solvent or surfactant to be tested.
-
Add a small volume of the this compound stock solution to each buffer to achieve the desired final concentration.
-
Follow steps 2-4 from Protocol 2 to determine the solubility of this compound in each condition.
Signaling Pathway
This compound acts as a dual antagonist of the AT₁ and ETₐ receptors. Understanding the downstream signaling of these receptors can provide context for experimental design.
Caption: Simplified signaling pathway for AT₁ and ETₐ receptors, which are inhibited by this compound.
References
Technical Support Center: BMS-248360 Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BMS-248360 in cell-based assays. The information is designed to help address specific issues you might encounter during your experiments, with a focus on distinguishing on-target effects from potential off-target activities and experimental artifacts.
Understanding this compound
This compound is a potent, orally active dual antagonist of the Angiotensin II subtype 1 (AT1) and Endothelin subtype A (ETA) receptors.[1][2] Its primary mechanism of action is the simultaneous blockade of these two G protein-coupled receptors (GPCRs), which are involved in vasoconstriction and cell proliferation. Understanding this dual activity is crucial for interpreting experimental results and troubleshooting unexpected outcomes.
Quantitative Data: Receptor Binding Affinity and Potency
For proper experimental design, it is essential to be aware of the binding affinity (Ki) and functional potency (IC50) of this compound for its target receptors.
| Receptor | Species | Binding Affinity (Ki) | Reference |
| AT1 | Human | 10 nM | [1][2] |
| ETA | Human | 1.9 nM | [1][2] |
| AT1 | Rat | 6.0 nM | [1][2] |
| ETA | Rat | 1.9 nM | [1][2] |
Note: this compound shows no significant activity against AT2 and ETB receptor subtypes.[1][2]
Troubleshooting Guides
Scenario 1: Unexpected Decrease in Cell Viability
Answer: While off-target effects are a possibility with any small molecule, a decrease in cell viability when using this compound could be due to several factors, including on-target effects related to its mechanism of action, experimental artifacts, or compound handling issues.
-
Verify On-Target Effects:
-
Receptor Expression: Confirm that your cell line expresses AT1 and/or ETA receptors. This can be done via qPCR, Western blot, or flow cytometry. If the receptors are present, the observed effect might be due to the blockade of survival signaling pathways mediated by these receptors.
-
Rescue Experiment: Attempt to "rescue" the cells by adding the receptor agonists, Angiotensin II or Endothelin-1, at concentrations sufficient to outcompete this compound. If the addition of the agonists reverses the decrease in cell viability, the effect is likely on-target.
-
-
Investigate Compound Integrity and Solubility:
-
Solubility Check: this compound is soluble in DMSO.[3] However, it may precipitate in aqueous cell culture media at high concentrations. Visually inspect your stock and working solutions for any precipitate. If precipitation is suspected, consider lowering the concentration or using a different formulation if possible.
-
Fresh Compound: Ensure the compound has been stored properly (as recommended by the supplier) and has not degraded. It is advisable to use a fresh batch of the compound to rule out degradation issues.
-
-
Rule Out Experimental Artifacts:
-
Vehicle Control: Always include a vehicle control (e.g., cells treated with the same concentration of DMSO used to dissolve this compound) to ensure that the solvent is not causing the observed cytotoxicity.
-
Cell Seeding and Plating: Inconsistent cell numbers across wells can lead to variability in viability readouts. Ensure your cell suspension is homogenous before plating and consider avoiding the outer wells of the plate, which are prone to evaporation ("edge effects").[4]
-
-
Assess for True Off-Target Effects:
-
Use a Structurally Unrelated Antagonist: If you have access to a structurally different dual AT1/ETA antagonist or a combination of selective AT1 and ETA antagonists, use them in parallel. If these also produce the same effect, it is more likely an on-target effect. If not, it could point towards an off-target effect specific to the chemical structure of this compound.
-
Target Deconvolution: If a true off-target effect is suspected, more advanced techniques like chemical proteomics or thermal shift assays may be necessary to identify the unintended target.
-
Scenario 2: Inconsistent or No Inhibition of Downstream Signaling
Question: I am not seeing consistent inhibition of a downstream signaling pathway (e.g., ERK phosphorylation) that is supposed to be activated by Angiotensin II or Endothelin-1 after treating with this compound. What could be the reason?
Answer: A lack of consistent inhibition could be due to several factors, including suboptimal assay conditions, issues with the signaling cascade in your specific cell model, or problems with the timing of your experiment.
-
Optimize Agonist Concentration: Ensure you are using a concentration of Angiotensin II or Endothelin-1 that is in the linear range of the dose-response curve for your specific signaling readout (e.g., EC50 to EC80). Using a saturating concentration of the agonist may make it difficult to see the inhibitory effect of this compound.
-
Timing of Treatment:
-
Pre-incubation with this compound: It is crucial to pre-incubate the cells with this compound for a sufficient amount of time to allow it to bind to the receptors before adding the agonist. The optimal pre-incubation time should be determined empirically but is typically in the range of 30 minutes to 2 hours.
-
Time-course of Signaling: The activation of downstream signaling pathways like ERK phosphorylation is often transient. Perform a time-course experiment after agonist addition to identify the peak of the signal. You may be missing the optimal window for observing inhibition.
-
-
Cell Line Specifics:
-
Receptor Density: Cell lines with very high receptor expression may require higher concentrations of this compound to achieve full antagonism.
-
Alternative Signaling Pathways: Be aware that AT1 and ETA receptors can signal through pathways other than the canonical Gq/11-PLC pathway, including β-arrestin-mediated signaling.[5] Your readout may not be exclusively mediated by the pathway you are targeting.
-
-
Assay Controls:
-
Positive Control: Include a known inhibitor of the signaling pathway you are studying (e.g., a MEK inhibitor for the ERK pathway) as a positive control for inhibition.
-
Basal Signal: Measure the basal level of your signaling readout in the absence of any agonist. This compound should not affect this basal level unless there is constitutive receptor activity or endogenous production of agonists in your cell culture system.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: A good starting point is to use a concentration that is 10- to 100-fold higher than the Ki or IC50 for the target receptors. Based on the available data, a concentration range of 100 nM to 1 µM is a reasonable starting point for most cell-based assays. However, the optimal concentration will depend on your specific cell line, assay conditions, and the presence of serum proteins (which can bind to the compound). We recommend performing a dose-response curve to determine the optimal concentration for your experiment.
Q2: Can I use this compound in assays with serum?
A2: Yes, but be aware that serum contains proteins that can bind to small molecules, potentially reducing the effective concentration of this compound. If you observe a lower than expected potency in the presence of serum, you may need to increase the concentration of the compound. It is advisable to perform initial characterization in serum-free or low-serum conditions if possible and then transition to serum-containing media, comparing the results.
Q3: How should I prepare my stock solution of this compound?
A3: this compound is soluble in DMSO.[3] We recommend preparing a high-concentration stock solution (e.g., 10 mM) in 100% DMSO and storing it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing your working solutions, ensure that the final concentration of DMSO in your cell culture media is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: My cells do not express AT1 or ETA receptors, but I am still seeing an effect with this compound. What should I do?
A4: If you have confirmed the absence of AT1 and ETA receptors in your cell line, any observed effect is likely due to an off-target interaction or a non-specific effect of the compound. In this case, follow the "Troubleshooting Steps" for "True Off-Target Effects" outlined in Scenario 1. It is also crucial to re-verify the identity of your cell line, as cell line misidentification is a common issue in research.
Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay
This protocol is a general guideline for a competitive binding assay to determine the affinity of this compound for AT1 or ETA receptors.
Materials:
-
Cell membranes prepared from cells overexpressing the receptor of interest (AT1 or ETA).
-
Radiolabeled ligand (e.g., [125I]-Angiotensin II for AT1, [125I]-Endothelin-1 for ETA).
-
Unlabeled competitor (this compound).
-
Binding buffer (specific to the receptor).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well plate, add the binding buffer, cell membranes, and the serially diluted this compound or vehicle.
-
Add the radiolabeled ligand at a concentration close to its Kd.
-
To determine non-specific binding, add a high concentration of an unlabeled agonist (e.g., 1 µM Angiotensin II or Endothelin-1) to a set of wells.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Transfer the contents of the plate to a filter plate and wash with ice-cold binding buffer to separate bound from free radioligand.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding and plot the data to determine the Ki of this compound.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest.
-
96-well tissue culture plates.
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. Also, prepare a vehicle control (medium with the same concentration of DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50.
References
Interpreting unexpected results with BMS-248360
Welcome to the technical support center for BMS-248360. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this potent dual angiotensin II type 1 (AT1) and endothelin A (ETA) receptor antagonist.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues that you may encounter during your experiments with this compound.
FAQ 1: Why am I not observing the expected reduction in blood pressure in my in vivo hypertension model after administering this compound?
Answer:
Several factors can contribute to a lack of efficacy in vivo, even with a potent compound like this compound. Below is a troubleshooting guide to help you identify the potential cause.
Potential Causes and Troubleshooting Steps:
-
Compound Formulation and Administration:
-
Solubility: this compound may have poor solubility in your chosen vehicle. Ensure the compound is fully dissolved before administration. Consider using a different vehicle or formulation strategy if precipitation is observed.
-
Route of Administration: The oral bioavailability of this compound in rats has been reported to be 38%.[1] If you are using oral administration, consider if the dose is sufficient to achieve therapeutic concentrations. Intravenous administration can be used as a positive control to confirm compound activity in vivo.
-
Dose: The dose of this compound may be insufficient in your specific animal model of hypertension. A dose-response study is recommended to determine the optimal dose for your experimental conditions.
-
-
Animal Model:
-
Model Selection: The underlying mechanism of hypertension in your chosen animal model may not be primarily driven by the angiotensin II and endothelin pathways. For example, some genetic models of hypertension may have compensatory mechanisms that are not overcome by dual AT1/ETA receptor antagonism.
-
Animal Strain: Different strains of rodents can exhibit varied responses to antihypertensive agents.
-
-
Blood Pressure Measurement Technique:
-
Methodology: Ensure your blood pressure measurement technique is accurate and reliable. Both tail-cuff plethysmography and implantable radiotelemetry are common methods, with radiotelemetry generally considered the gold standard for continuous and accurate measurements in freely moving animals.[3][4][5]
-
Acclimation: Animals should be properly acclimated to the measurement procedure to minimize stress-induced fluctuations in blood pressure.[6]
-
Experimental Workflow for In Vivo Efficacy Study:
FAQ 2: I'm observing a significant discrepancy between the in vitro potency (IC50) of this compound and its in vivo efficacy. What could be the reason for this?
Answer:
A disconnect between in vitro potency and in vivo efficacy is a common challenge in drug development. Several factors can contribute to this phenomenon.
Potential Reasons for In Vitro-In Vivo Discrepancy:
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) properties of this compound in vivo can significantly impact its efficacy.
-
Poor Oral Bioavailability: As mentioned, the oral bioavailability in rats is not 100%.[1]
-
Rapid Metabolism/Clearance: The compound may be rapidly metabolized or cleared from the systemic circulation, preventing it from reaching and sustaining therapeutic concentrations at the target receptors.
-
Protein Binding: High plasma protein binding can reduce the concentration of free, active compound available to interact with the AT1 and ETA receptors.
-
-
Target Engagement in a Complex Biological System:
-
Receptor Accessibility: The compound may not efficiently reach the target receptors in the relevant tissues in vivo.
-
Endogenous Ligand Competition: The in vivo concentration of endogenous ligands (Angiotensin II and Endothelin-1) may be much higher than in your in vitro assay, requiring a higher concentration of the antagonist to achieve the same level of receptor blockade.
-
Receptor Desensitization/Internalization: Chronic stimulation in a disease model can lead to changes in receptor expression and signaling that are not replicated in a simple in vitro system.
-
Troubleshooting and Data Comparison:
| Parameter | In Vitro Assay | In Vivo Study | Potential for Discrepancy |
| This compound Ki | 10 nM (hAT1), 1.9 nM (hETA)[1] | - | The Ki is an intrinsic measure of binding affinity.[5] |
| This compound IC50 | Dependent on assay conditions | - | The IC50 is dependent on experimental conditions like substrate/agonist concentration. |
| Compound Concentration | Controlled (e.g., 1 nM - 10 µM) | Varies with dose, route, and time | PK properties determine the concentration at the target site. |
| Biological Complexity | Isolated cells or membranes | Whole organism | In vivo systems have complex feedback loops and compensatory mechanisms. |
Experimental Protocol: In Vitro Calcium Flux Assay for AT1 Receptor Antagonism
This protocol is for a cell-based assay to determine the IC50 of this compound in blocking Angiotensin II-induced calcium mobilization in cells expressing the human AT1 receptor. A similar protocol can be adapted for the ETA receptor using Endothelin-1 as the agonist.
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human AT1 receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Plate cells in a 96-well black, clear-bottom plate at a density of 50,000 cells/well and incubate overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in assay buffer (e.g., HBSS with 20 mM HEPES) to create a concentration range for the IC50 curve.
-
-
Calcium Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Incubate for 30-60 minutes at 37°C.
-
-
Compound Incubation:
-
Wash the cells to remove excess dye.
-
Add the diluted this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FlexStation).
-
Add a pre-determined EC80 concentration of Angiotensin II to all wells and immediately begin measuring fluorescence intensity (Excitation: ~490 nm, Emission: ~520 nm) every 1.5 seconds for 80-120 seconds.[7]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
FAQ 3: I am observing unexpected cellular effects at concentrations of this compound that should be selective for AT1 and ETA receptors. How can I investigate potential off-target effects?
Answer:
Unexplained cellular phenotypes can sometimes be attributed to off-target effects, where a compound interacts with unintended proteins.[8] A systematic approach is necessary to identify and validate potential off-target interactions.
Strategies to Investigate Off-Target Effects:
-
Computational Profiling:
-
Broad-Panel In Vitro Screening:
-
Screen this compound against a large panel of receptors, kinases, and enzymes to empirically identify off-target binding. Commercial services are available for this purpose.
-
-
Cellular Thermal Shift Assay (CETSA):
-
CETSA can be used to assess target engagement in intact cells.[8] An off-target protein may show a shift in its thermal stability in the presence of this compound.
-
-
Phenotypic Screening with a Structurally Unrelated Antagonist:
-
Use a structurally different dual AT1/ETA antagonist. If the unexpected phenotype is not replicated with the alternative compound, it is more likely to be an off-target effect of this compound.
-
-
Genetic Knockdown/Knockout:
-
Use siRNA or CRISPR/Cas9 to knock down or knock out the intended targets (AT1 and ETA receptors). If the unexpected phenotype persists in the absence of the primary targets, it is likely due to an off-target interaction.[8]
-
Signaling Pathways for AT1 and ETA Receptors:
The primary signaling pathway for both AT1 and ETA receptors upon agonist binding involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and subsequent increases in inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[11][12][13] This results in an increase in intracellular calcium and activation of protein kinase C (PKC).[11][12][13] this compound is expected to block these downstream events.
AT1 Receptor Signaling Pathway:
ETA Receptor Signaling Pathway:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]
- 4. Direct Blood Pressure Monitoring in Laboratory Rodents via Implantable Radio Telemetry | Springer Nature Experiments [experiments.springernature.com]
- 5. kentscientific.com [kentscientific.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: BMS-248360 In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating potential cytotoxicity associated with BMS-248360 in in-vitro experiments. This compound is a potent, orally active dual antagonist of the angiotensin II subtype 1 (AT1) and endothelin subtype A (ETA) receptors.[1][2] While comprehensive data on this compound-specific cytotoxicity is limited, this guide draws upon information regarding related compounds and general principles of in-vitro toxicology to proactively address potential challenges.
Frequently Asked Questions (FAQs)
Q1: Is this compound known to be cytotoxic in vitro?
A1: There is currently limited published evidence specifically detailing the cytotoxic effects of this compound across a wide range of cell lines. However, some members of the classes of compounds to which this compound belongs (angiotensin receptor blockers and endothelin receptor antagonists) have demonstrated cytotoxic or anti-proliferative effects in certain in-vitro models, often in cancer cell lines.[3][4] Therefore, it is prudent to assess the cytotoxicity of this compound in your specific experimental system.
Q2: What are the potential mechanisms of this compound-induced cytotoxicity?
A2: While the exact mechanisms for this compound are not well-defined, potential mechanisms of cytotoxicity for dual AT1/ETA receptor antagonists could include:
-
On-target effects: Inhibition of AT1 and ETA receptor signaling, which can be involved in cell survival and proliferation in some cell types.[5]
-
Off-target effects: Interaction with other cellular targets, which is a possibility for any small molecule inhibitor.
-
Induction of apoptosis: Some angiotensin receptor blockers have been shown to induce apoptosis in certain cell lines.[3][6]
-
Cell cycle arrest: Inhibition of signaling pathways crucial for cell cycle progression.[3]
Q3: What are the initial steps to take if I observe unexpected cytotoxicity with this compound?
A3: If you observe unexpected cytotoxicity, we recommend the following initial steps:
-
Confirm the identity and purity of your this compound compound.
-
Perform a dose-response and time-course experiment to determine the IC50 (half-maximal inhibitory concentration) and the onset of cytotoxicity.
-
Ensure proper solubilization of the compound. this compound is soluble in DMSO.[1] Ensure the final concentration of the solvent in your cell culture medium is non-toxic to your cells (typically ≤ 0.1%).
-
Review your cell culture conditions. Ensure your cells are healthy, within a low passage number, and free from contamination.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell death at expected non-toxic concentrations. | Cell line is particularly sensitive to AT1/ETA receptor antagonism. | Test a panel of cell lines to determine if the effect is cell-type specific. |
| Off-target effects of this compound. | Consider using a structurally different dual AT1/ETA receptor antagonist to see if the effect is reproducible. | |
| Compound precipitation at high concentrations. | Visually inspect the culture medium for any precipitate. Prepare fresh dilutions of the compound for each experiment. | |
| Inconsistent cytotoxicity results between experiments. | Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well. |
| "Edge effects" in multi-well plates. | Avoid using the outer wells of the plate for treatment groups, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Inconsistent incubation times. | Standardize the incubation time for all experiments. | |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | This compound may have cytostatic rather than cytotoxic effects. | Use a combination of assays that measure metabolic activity (e.g., MTT, resazurin) and membrane integrity (e.g., LDH release, trypan blue exclusion) to differentiate between inhibition of proliferation and direct cell killing. |
| Interference of the compound with the assay reagents. | Run a cell-free control with the compound and assay reagents to check for any direct chemical interference. |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol provides a method for determining the effect of this compound on cell viability by measuring mitochondrial metabolic activity.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Co-treatment with a Pan-Caspase Inhibitor
This protocol can help determine if the observed cytotoxicity is mediated by caspase-dependent apoptosis.
Materials:
-
This compound
-
Z-VAD-FMK (pan-caspase inhibitor)
-
Materials for your chosen cytotoxicity assay (e.g., MTT assay)
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Pre-treatment: Pre-incubate one set of wells with a non-toxic concentration of Z-VAD-FMK (e.g., 20-50 µM) for 1-2 hours.
-
Co-treatment: Add this compound at various concentrations to both the Z-VAD-FMK pre-treated and non-pre-treated wells.
-
Incubation and Analysis: Incubate for the desired time and perform a cytotoxicity assay as described in Protocol 1.
-
Data Analysis: Compare the cell viability in the presence and absence of the caspase inhibitor. A significant increase in viability in the presence of Z-VAD-FMK suggests caspase-dependent apoptosis.
Visualizations
Caption: Workflow for mitigating potential this compound cytotoxicity.
Caption: Hypothetical off-target cytotoxicity pathway for this compound.
References
- 1. This compound ≥98% (HPLC) | 254737-87-6 [sigmaaldrich.com]
- 2. medkoo.com [medkoo.com]
- 3. mdpi.com [mdpi.com]
- 4. Endothelin-receptor antagonists are proapoptotic and antiproliferative in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Angiotensin II on cell viability and apoptosis in rat renal proximal tubular epithelial cells in in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BMS-248360 Vehicle Selection for In Vivo Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual angiotensin II subtype 1 (AT1) and endothelin subtype A (ETA) receptor antagonist, BMS-248360. The following information is designed to address common challenges encountered during the preparation and in vivo administration of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the main challenges in formulating this compound for in vivo studies?
A1: The primary challenge in formulating this compound for in vivo administration is its poor aqueous solubility. The compound is soluble in DMSO at 20 mg/mL but is practically insoluble in water[1]. This can lead to several issues:
-
Precipitation: The compound may precipitate out of solution when the initial DMSO stock is diluted into an aqueous vehicle, leading to inaccurate dosing and potential for embolism if administered intravenously.
-
Low Bioavailability: For oral administration, poor solubility can result in low dissolution in the gastrointestinal tract, leading to poor absorption and low bioavailability.
-
Vehicle-Induced Toxicity: The use of high concentrations of organic solvents to dissolve the compound can cause local irritation, inflammation, or systemic toxicity in animal models.
Q2: My this compound formulation is cloudy or shows precipitation. What can I do?
A2: Cloudiness or precipitation is a clear indicator of poor solubility or instability of your formulation. Here are some troubleshooting steps:
-
Vehicle Component Check: Ensure all vehicle components are of high purity and are fully dissolved before adding the this compound stock solution.
-
Sonication/Vortexing: Gentle sonication or vortexing during the preparation process can help in dissolving the compound and creating a more uniform suspension.
-
Temperature: Ensure the vehicle and the drug solution are at room temperature during mixing, unless specified otherwise. Some components may be less soluble at lower temperatures.
-
Fresh Preparation: Always prepare the formulation fresh before each experiment to minimize the risk of precipitation over time.
Q3: What are some recommended starting vehicle formulations for this compound?
A3: The choice of vehicle depends on the route of administration. Below are some recommended starting formulations for oral and intravenous routes, based on common practices for poorly soluble compounds. It is crucial to perform small-scale pilot stability tests with your specific concentration of this compound before animal administration.
Data Presentation: Vehicle Formulations
| Route of Administration | Vehicle Composition | Component | Typical Concentration Range | Notes |
| Oral (PO) | Suspension | 0.5% - 1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water | Suspending agent | Provides viscosity to keep the drug suspended. |
| 0.1% - 0.5% Tween 80 | Surfactant | Wets the drug particles to aid in suspension. | ||
| Solution/Suspension | 10% - 20% PEG 400 in saline | Co-solvent | Can help to keep the drug in solution. | |
| 5% - 10% Solutol HS 15 or Kolliphor EL (Cremophor EL) | Surfactant | Forms micelles to encapsulate the drug. | ||
| Intravenous (IV) | Co-solvent system | 5% - 10% DMSO | Solubilizing agent | Initial solvent for the drug. |
| 30% - 40% PEG 400 | Co-solvent | Helps maintain solubility upon dilution. | ||
| Remainder: Saline or 5% Dextrose in Water (D5W) | Aqueous base | Diluent. | ||
| Cyclodextrin-based | 10% - 40% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water or saline | Complexing agent | Forms an inclusion complex with the drug to increase solubility. |
Experimental Protocols: Vehicle Preparation
Protocol 1: Oral Suspension (e.g., in 0.5% CMC with 0.2% Tween 80)
-
Prepare the Vehicle:
-
Heat a portion of deionized water to 60-70°C.
-
Slowly add the required amount of CMC powder while stirring vigorously to prevent clumping.
-
Once dispersed, add the remaining volume of cold water and continue to stir until a clear, viscous solution is formed.
-
Add Tween 80 to the final concentration and mix thoroughly.
-
Allow the vehicle to cool to room temperature.
-
-
Prepare the Drug Suspension:
-
Weigh the required amount of this compound powder.
-
In a separate small tube, dissolve the this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
While vortexing the CMC/Tween 80 vehicle, slowly add the this compound/DMSO solution.
-
Continue to vortex for 5-10 minutes to ensure a uniform suspension.
-
Visually inspect for any large particles or precipitation.
-
Protocol 2: Intravenous Co-solvent Formulation (e.g., 10% DMSO, 40% PEG 400, 50% Saline)
-
Prepare the Drug Concentrate:
-
Dissolve the required amount of this compound in DMSO to create a concentrated stock solution. Ensure the final concentration of DMSO in the vehicle will not exceed 10%.
-
-
Prepare the Vehicle:
-
In a sterile tube, mix the required volumes of PEG 400 and saline.
-
-
Combine and Mix:
-
While vortexing the PEG 400/saline mixture, slowly add the this compound/DMSO stock solution.
-
Continue to vortex for 2-3 minutes until the solution is clear.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
-
Mandatory Visualizations
Signaling Pathway
This compound is a dual antagonist of the Angiotensin II receptor type 1 (AT1R) and the Endothelin receptor type A (ETAR). These receptors are involved in vasoconstriction and cell proliferation.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on AT1 and ETA receptors.
Experimental Workflow: Vehicle Selection
The following workflow outlines a logical approach to selecting and validating a vehicle for in vivo studies with this compound.
Caption: A logical workflow for selecting and validating an appropriate vehicle for this compound.
References
Long-term stability of BMS-248360 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of BMS-248360 in solution, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is not soluble in water. For cell-based assays, it is crucial to ensure the final concentration of DMSO is low enough to not affect cell viability, typically below 0.1-0.5%, though this should be determined empirically for your specific cell type.[1]
Q2: What are the recommended storage conditions for this compound solid and stock solutions?
A2:
-
Solid Compound: Store in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is ideal.
-
Stock Solutions (in DMSO): For short-term storage (days to weeks), store at 0-4°C. For long-term storage (months), aliquoting and storing at -20°C is recommended to minimize freeze-thaw cycles. While many compounds are stable in DMSO for extended periods at -20°C, it is good practice to monitor for any signs of precipitation or degradation over time.[2]
Q3: Can I store this compound solutions in a DMSO/water mixture?
A3: While some compounds are stored in DMSO/water mixtures to prevent freezing at -20°C and to facilitate dissolution in aqueous buffers, it is important to note that the presence of water can contribute to compound degradation over time for some molecules.[3][4] If you choose to use a DMSO/water mixture, it is highly recommended to perform periodic quality control checks to ensure the integrity of your compound.
Q4: How can I check the purity of my this compound solution after prolonged storage?
A4: To re-qualify a stock solution of this compound, a stability-indicating HPLC method is recommended. This would involve comparing the chromatogram of the stored solution to that of a freshly prepared standard. A decrease in the main peak area or the appearance of new peaks would indicate degradation.
Long-Term Stability in Solution
While specific, long-term quantitative stability data for this compound in solution is not extensively published in peer-reviewed literature, general principles of small molecule stability in DMSO can be applied. Most compounds remain stable in DMSO for years when stored properly at -20°C.[2] However, factors such as water absorption by the hygroscopic DMSO can lead to degradation.[2]
For critical experiments, it is best practice to use freshly prepared solutions or to periodically validate the concentration and purity of stored stock solutions. A summary of recommended storage conditions is provided in the table below.
| Storage Condition | Solid this compound | This compound in DMSO |
| Short-Term (Days to Weeks) | 0-4°C, dry and dark | 0-4°C |
| Long-Term (Months to Years) | -20°C, dry and dark | -20°C (aliquoted) |
Experimental Protocols
To assess the stability of this compound in your own experimental setup, a forced degradation study followed by analysis with a stability-indicating HPLC method is recommended.
Forced Degradation Study Protocol
Forced degradation studies deliberately expose the compound to harsh conditions to accelerate degradation and identify potential degradation products.[4][5]
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mg/mL).
2. Stress Conditions:
- Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl and incubate at 60°C for 8 hours.
- Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH and incubate at 60°C for 8 hours.
- Oxidative Degradation: Dilute the stock solution in 3% H₂O₂ and incubate at room temperature for 24 hours.
- Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 48 hours.
- Photolytic Degradation: Expose a diluted solution to UV light (e.g., 1.2 million lux hours).
3. Sample Analysis:
- Following exposure to stress conditions, neutralize the acidic and basic samples.
- Analyze all samples by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is one that can separate the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.[6][7][8]
1. Instrumentation:
- HPLC system with a UV or PDA detector and a mass spectrometer (LC-MS) for peak identification.
2. Chromatographic Conditions (Example):
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Acetonitrile (B52724).
- Gradient: A broad gradient from low to high acetonitrile concentration (e.g., 5% to 95% B over 20 minutes).
- Flow Rate: 1 mL/min.
- Detection Wavelength: Scan for an optimal wavelength using a PDA detector, or use a standard wavelength such as 254 nm.
3. Analysis:
- Inject a freshly prepared standard solution of this compound to determine its retention time and peak area.
- Inject the stressed samples to observe any new peaks corresponding to degradation products.
- The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak of this compound.
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous cell suspension before and during seeding. Avoid seeding cells at the edges of the plate, as these are prone to evaporation (the "edge effect").[9] |
| Inconsistent compound concentration. | Ensure complete dissolution of this compound in DMSO. When diluting into aqueous media, vortex or mix thoroughly to avoid precipitation. | |
| Loss of compound activity over time | Degradation of this compound in working solutions. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the main stock solution by preparing aliquots. |
| Unexpected cellular toxicity | High DMSO concentration. | Calculate the final DMSO concentration in your assay and ensure it is below the toxic level for your cell line. Run a DMSO vehicle control to assess its effect.[1] |
| Compound precipitation in media. | Visually inspect the media after adding the compound. If precipitation occurs, consider using a lower concentration or adding a non-toxic solubilizing agent. |
HPLC Analysis Issues
| Issue | Possible Cause | Troubleshooting Steps |
| No peak or very small peak for this compound | Injection error or compound degradation. | Check the injection volume and ensure the autosampler is working correctly. Prepare a fresh standard to confirm the compound has not degraded. |
| Appearance of unexpected peaks | Contamination or degradation. | Ensure the mobile phase and diluent are freshly prepared and of high purity. If degradation is suspected, compare with a fresh standard. |
| Poor peak shape (tailing or fronting) | Column overload or inappropriate mobile phase pH. | Reduce the injection concentration. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
Signaling Pathways and Experimental Workflows
This compound is a dual antagonist of the Angiotensin II Type 1 Receptor (AT1R) and the Endothelin-1 (B181129) Type A Receptor (ETAR). By blocking these receptors, it inhibits their downstream signaling pathways, which are involved in vasoconstriction, inflammation, and fibrosis.[10][11]
Caption: this compound inhibits AT1R and ETAR signaling pathways.
Caption: General experimental workflow for using this compound.
References
- 1. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Angiotensin II and endothelin-1 regulate MAP kinases through different redox-dependent mechanisms in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibodies against Angiotensin II Type 1 and Endothelin A Receptors: Relevance and pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide: BMS-248360 and Losartan in Preclinical Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BMS-248360 and losartan (B1675146), two antagonists targeting the renin-angiotensin system (RAS), a critical regulator of blood pressure. While both compounds interact with the angiotensin II type 1 (AT1) receptor, this compound possesses a dual mechanism of action, also targeting the endothelin type A (ETA) receptor. This distinction suggests a potentially broader spectrum of antihypertensive activity for this compound.
This document summarizes their mechanisms of action, presents available quantitative data from preclinical studies, and outlines the experimental protocols used in key investigations. A notable limitation in the current body of published literature is the absence of direct, head-to-head comparative studies evaluating the antihypertensive efficacy of this compound and losartan within the same experimental model. Therefore, the presented in vivo data is compiled from separate studies and should be interpreted with consideration of potential variations in experimental conditions.
Mechanism of Action
Losartan is a well-established, selective, and competitive antagonist of the angiotensin II type 1 (AT1) receptor.[1][2][3] By blocking the binding of the potent vasoconstrictor angiotensin II to the AT1 receptor, losartan leads to vasodilation, reduced aldosterone (B195564) secretion, and a subsequent decrease in blood pressure.[1][2][4][5]
This compound is a potent, orally active dual antagonist of both the angiotensin II type 1 (AT1) and the endothelin type A (ETA) receptors.[1] This dual antagonism targets two key vasoconstrictor pathways implicated in hypertension. The blockade of the ETA receptor inhibits the effects of endothelin-1, another powerful vasoconstrictor and pro-inflammatory molecule. This combined action is hypothesized to offer a more comprehensive approach to blood pressure control.[6]
Signaling Pathway and Drug Intervention
The diagram below illustrates the renin-angiotensin and endothelin pathways and the points of intervention for losartan and this compound.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and losartan from preclinical studies.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Receptor | Species | Ki (nM) |
| This compound | AT1 | Human | 10 |
| ETA | Human | 1.9 | |
| AT1 | Rat | 6.0 | |
| ETA | Rat | 1.9 | |
| Losartan | AT1 | Rat | 19 |
Data for this compound from Murugesan et al., 2002. Data for Losartan from Timmermans et al., 1991 (as cited in other sources).
Table 2: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
| Compound | Dose | Route of Administration | Duration of Treatment | Change in Blood Pressure (mmHg) | Study Reference |
| This compound | 30 µmol/kg | Oral (p.o.) | Single dose | Blocks hypertensive effect of IV Angiotensin II | Murugesan et al., 2002 |
| Losartan | 10 mg/kg/day | Oral (gavage) | 18 weeks | ↓ ~46 (Mean BP) | de Almeida et al., 2007 |
| 15 mg/kg/day | - | 2 months | Reduces high blood pressure to normotensive levels | Flores et al., 2022 | |
| 20 mg/kg/day | Oral | 8 weeks | Inhibited blood pressure elevation | Chen et al., 2019 |
Note: The studies cited for each compound were conducted independently. Direct comparison of the magnitude of blood pressure reduction is not possible due to differences in experimental design, including dose, duration of treatment, and specific parameters measured.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the understanding and potential replication of the findings.
This compound: In Vivo Blockade of Angiotensin II-Induced Hypertension
-
Animal Model: The specific rat strain used for the in vivo pressor response was not detailed in the primary publication.
-
Procedure:
-
The test compound, this compound, was administered orally (p.o.) at doses of 30 and 100 µmol/kg.
-
Following the administration of this compound, a bolus of angiotensin II was administered intravenously (IV).
-
The primary outcome was the ability of this compound to block the hypertensive (pressor) response induced by the IV administration of angiotensin II.
-
-
Reference: Murugesan N, et al. J Med Chem. 2002.
Losartan: Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), a widely used genetic model of essential hypertension.
-
Experimental Groups:
-
Sedentary placebo (SP)
-
Sedentary treated with losartan (SL)
-
Exercise-trained treated with losartan (TL)
-
-
Drug Administration: Losartan was administered daily by gavage at a dose of 10 mg/kg for 18 weeks, starting at 8 weeks of age.
-
Blood Pressure Measurement:
-
At the end of the treatment period, rats were anesthetized.
-
A catheter was inserted into the carotid artery for direct measurement of blood pressure.
-
-
Reference: de Almeida JC, et al. Braz J Med Biol Res. 2007.
The workflow for a typical preclinical study evaluating an antihypertensive agent in SHR is depicted below.
Conclusion
This compound and losartan both effectively target the renin-angiotensin system, a key contributor to the pathophysiology of hypertension. Losartan achieves this through selective AT1 receptor antagonism, while this compound employs a dual-action mechanism by also blocking ETA receptors. The available in vitro data suggests that this compound is a highly potent antagonist at both of its target receptors.
References
- 1. Discovery of N-isoxazolyl biphenylsulfonamides as potent dual angiotensin II and endothelin A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dual angiotensin II and endothelin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel dual action AT1 and ETA receptor antagonists reduce blood pressure in experimental hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. This compound = 98 HPLC 254737-87-6 [sigmaaldrich.com]
A Comparative Guide to ETA Receptor Blockade: BMS-248360 vs. Bosentan
For researchers and drug development professionals navigating the landscape of endothelin receptor antagonists, a clear understanding of the pharmacological profiles of available compounds is paramount. This guide provides a detailed, data-driven comparison of BMS-248360 and bosentan (B193191), focusing on their efficacy and selectivity in blocking the endothelin-A (ETA) receptor.
Executive Summary
This compound emerges as a highly potent and selective antagonist for the human ETA receptor, demonstrating a significantly stronger binding affinity than bosentan. While this compound also potently targets the AT1 receptor, its interaction with the endothelin system is specific to the ETA subtype. In contrast, bosentan is a dual antagonist of both ETA and ETB receptors, albeit with a notable preference for the ETA receptor. This difference in selectivity may have implications for the overall physiological effects, as the ETB receptor is involved in both vasodilation and the clearance of endothelin-1 (B181129).
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and bosentan, providing a clear comparison of their performance in preclinical studies.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Species | Ki (nM) |
| This compound | hETA | Human | 1.9[1] |
| rETA | Rat | 1.9[1] | |
| hETB | Human | No activity[1] | |
| Bosentan | hETA | Human | 4.7[2] |
| hETA | Human | 12.5[3] | |
| hETB | Human | 95[2] |
Ki: Inhibitory constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.
Table 2: In Vitro Functional Antagonism
| Compound | Assay | Tissue/Cell Line | Parameter | Value |
| Bosentan | ET-1 induced contraction | Isolated Rat Aorta (ETA) | pA2 | 7.2[2] |
| Sarafotoxin S6c induced contraction | Rat Trachea (ETB) | pA2 | 6.0[2] | |
| ET-1 induced vasoconstriction | Isolated Perfused Rat Lung | IC50 (ETA) | 0.2 µM[4] | |
| ET-1 induced vasoconstriction | Isolated Perfused Rat Lung | IC50 (ETB) | 19 µM[4] |
pA2: A measure of the potency of a competitive antagonist. Higher values indicate greater potency. IC50: The concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.
Table 3: Pharmacokinetic Profile
| Compound | Species | Route | Bioavailability (%) | T1/2 (hours) | Cmax |
| This compound | Rat | Oral | 38[1] | 5.5[1] | 3.1 µM[1] |
| Bosentan | Human | Oral | ~50[5][6] | ~5[5] | - |
| Rat | - | - | - | - |
T1/2: Elimination half-life. Cmax: Maximum plasma concentration.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for its correct interpretation. Below are summaries of the key experimental protocols.
Radioligand Binding Assay for ETA Receptor
This assay is designed to determine the binding affinity of a compound for the ETA receptor.
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human ETA receptor. The cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The final membrane pellet is resuspended in an assay buffer.
-
Binding Reaction: The assay is typically performed in a 96-well plate format. A fixed concentration of a radiolabeled endothelin-1 (e.g., [125I]ET-1) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or bosentan).
-
Separation and Detection: The reaction is allowed to reach equilibrium. The bound radioligand is then separated from the free radioligand by rapid filtration through a glass fiber filter, which traps the membranes. The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The IC50 value is then converted to a Ki (inhibitory constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
In Vitro Functional Assay: Measurement of Intracellular Calcium Mobilization
This assay assesses the ability of a compound to antagonize the functional response of the ETA receptor to its natural ligand, endothelin-1.
-
Cell Culture and Dye Loading: Cells expressing the ETA receptor are cultured in a 96-well plate. The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM. This dye can enter the cells and is cleaved by intracellular esterases to its active, membrane-impermeant form. The fluorescence of this dye changes upon binding to calcium.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or bosentan) for a specific period.
-
Stimulation and Measurement: Endothelin-1 is then added to the wells to stimulate the ETA receptors. The resulting increase in intracellular calcium concentration is measured in real-time using a fluorescence plate reader that can detect the change in the dye's fluorescence.
-
Data Analysis: The ability of the antagonist to inhibit the endothelin-1-induced calcium mobilization is quantified. The IC50 value, representing the concentration of the antagonist that causes a 50% reduction in the maximum response to endothelin-1, is determined from the dose-response curve.
Pharmacokinetic Study in Rats
This type of study evaluates how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism.
-
Animal Dosing: A group of rats is administered the test compound (this compound or bosentan) either orally (p.o.) via gavage or intravenously (i.v.).
-
Blood Sampling: Blood samples are collected from the rats at various time points after dosing. The blood is then processed to obtain plasma.
-
Sample Analysis: The concentration of the drug in the plasma samples is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software to determine key parameters such as:
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): A measure of the total drug exposure over time.
-
T1/2 (Half-life): The time it takes for the plasma concentration of the drug to decrease by half.
-
Bioavailability (%F): The fraction of the orally administered dose that reaches the systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
-
Conclusion
Both this compound and bosentan are potent antagonists of the ETA receptor. However, they exhibit distinct pharmacological profiles. This compound is a highly selective ETA receptor antagonist with a significantly greater binding affinity than bosentan. In contrast, bosentan is a dual ETA/ETB receptor antagonist. The choice between a selective ETA antagonist and a dual antagonist will depend on the specific therapeutic goal and the desired physiological outcome in a given research or clinical context. The experimental data and protocols provided in this guide offer a solid foundation for making informed decisions in the development of new therapies targeting the endothelin system.
References
- 1. 2.8. Pharmacokinetic study in rats [bio-protocol.org]
- 2. Pharmacological characterization of bosentan, a new potent orally active nonpeptide endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of endothelin receptors in the human pulmonary vasculature using bosentan, SB209670, and 97-139 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of the mixed ET(A)/ET(B)-receptor antagonist bosentan on endothelin-induced bronchoconstriction, vasoconstriction and prostacyclin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of the endothelin-receptor antagonist bosentan in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Lack of Publicly Available Preclinical Data for BMS-248360 in Fibrosis Models
As of the current date, publicly accessible preclinical data directly comparing BMS-248360 with spironolactone (B1682167) in established models of fibrosis is not available in the scientific literature. Extensive searches of prominent biomedical databases and clinical trial registries have not yielded any studies that fit the specific query.
This compound is not a widely documented compound in peer-reviewed publications concerning fibrosis. Spironolactone, a well-established mineralocorticoid receptor antagonist, has a substantial body of preclinical and clinical research supporting its investigation in various fibrotic diseases. However, a direct head-to-head comparison with the specific compound this compound in this context has not been published.
Therefore, a detailed comparison guide with quantitative data tables, experimental protocols, and signaling pathway diagrams as requested cannot be constructed at this time due to the absence of the necessary source information. Researchers, scientists, and drug development professionals interested in this specific comparison may need to rely on internal, proprietary data or initiate new preclinical studies to generate the required evidence.
A Comparative Analysis of BMS-248360 and Other Dual Angiotensin II/Endothelin Receptor Antagonists in Hypertension
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the dual angiotensin II (AT1) and endothelin A (ETA) receptor antagonist, BMS-248360, with other agents in its class. This analysis is supported by available preclinical and clinical data, with detailed experimental protocols for key assays.
The simultaneous blockade of both the AT1 and ETA receptors represents a promising therapeutic strategy for the management of hypertension. Angiotensin II and endothelin-1 (B181129) are potent vasoconstrictors that play crucial roles in blood pressure regulation and the pathophysiology of cardiovascular disease. Dual antagonism aims to provide a more comprehensive and effective reduction in blood pressure compared to single-receptor blockade. This guide focuses on the preclinical compound this compound and compares its profile with other notable dual receptor antagonists: sparsentan (B1681978), aprocitentan (B1667571), and an investigational compound from Jiangsu Hansoh Pharmaceutical.
In Vitro Receptor Binding Affinity
A key determinant of a dual receptor antagonist's activity is its binding affinity for both the AT1 and ETA receptors. A comparison of the reported binding affinities (Ki) or inhibitory concentrations (IC50) for this compound and its counterparts reveals their potency at the molecular level.
| Compound | AT1 Receptor Affinity (Ki/IC50) | ETA Receptor Affinity (Ki/IC50) |
| This compound | 6.0 nM (rat) / 10 nM (human) | 1.9 nM (rat & human) |
| Sparsentan | 0.36 nM | 12.8 nM |
| Aprocitentan | Not specified | Potent antagonist (Ratio of ETA to ETB inhibition is 1:16)[1] |
| Jiangsu Hansoh Compound | 3.2 nM (IC50) | 14.9 nM (IC50)[2] |
Preclinical Efficacy in Hypertension Models
The spontaneously hypertensive rat (SHR) is a widely used and validated animal model for studying the effects of antihypertensive agents. The following table summarizes the available data on the in vivo efficacy of dual AT1/ETA receptor antagonists in reducing blood pressure in this model.
| Compound | Animal Model | Dose | Route of Administration | Change in Mean Arterial Pressure (MAP) / Systolic Blood Pressure (SBP) |
| Unnamed Dual AT1/ETA Antagonist (Compound D) | Spontaneously Hypertensive Rats (SHR) | 100 µmol/kg/day | Oral | More efficacious than AT1 receptor antagonists at reducing blood pressure[3][4] |
| Jiangsu Hansoh Compound | Spontaneously Hypertensive Rats (SHR) | 30 mg/kg | Oral | Significantly decreased systolic, diastolic, and mean atrial blood pressures[2] |
Note: Specific preclinical blood pressure reduction data for this compound in a hypertensive animal model was not available in the public domain at the time of this review. The data for "Compound D" from a Pfizer study is included as a relevant example of preclinical efficacy for a dual antagonist in this model.
Clinical Efficacy in Human Hypertension
While this compound has not progressed to extensive clinical trials for hypertension, data from other dual antagonists in clinical development or on the market provide insights into the potential efficacy of this drug class in humans.
| Compound | Study | Patient Population | Key Efficacy Endpoint | Results |
| Sparsentan | PROTECT | IgA Nephropathy | Reduction in proteinuria vs. irbesartan (B333) | 49.8% reduction in proteinuria from baseline compared to 15.1% for irbesartan after 36 weeks of treatment.[5] |
| Aprocitentan | PRECISION | Resistant Hypertension | Change in sitting systolic blood pressure (SBP) from baseline | At week 4, aprocitentan 12.5 mg and 25 mg significantly reduced SBP compared to placebo (-3.8 mmHg and -3.7 mmHg difference, respectively).[6][7] The effect was sustained at week 40.[6][7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Radioligand Binding Assay for AT1 and ETA Receptors
This protocol is a generalized procedure for determining the binding affinity of a test compound to the AT1 and ETA receptors.
1. Membrane Preparation:
-
Cells stably expressing either human AT1 or ETA receptors are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.[8]
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added: the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [125I]Sar1,Ile8-Angiotensin II for AT1 or [125I]ET-1 for ETA), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled antagonist.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[8]
3. Separation and Quantification:
-
The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester, which separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.[8]
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation.[8]
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR) via Radiotelemetry
This protocol describes the "gold standard" method for measuring blood pressure in conscious, freely moving rats, minimizing stress-induced artifacts.[9][10][11]
1. Surgical Implantation of Telemetry Device:
-
Adult male Spontaneously Hypertensive Rats (SHRs) are anesthetized.
-
A telemetric pressure transducer is surgically implanted. The catheter of the transmitter is inserted into the abdominal aorta, and the body of the transmitter is secured in the abdominal cavity.[9]
-
The surgical incisions are closed, and the animal is allowed to recover from surgery for a period of several days to a week.[12]
2. Acclimation and Baseline Recording:
-
Following recovery, the rat is housed in its home cage, which is placed on a telemetry receiver.
-
The animal is allowed to acclimate to the housing conditions.
-
Baseline blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate are recorded continuously for a set period (e.g., 24 hours) to establish a stable baseline before drug administration.
3. Drug Administration and Data Acquisition:
-
The test compound (e.g., this compound) or vehicle is administered to the rats, typically via oral gavage.
-
Blood pressure and heart rate are continuously monitored and recorded by the telemetry system for a specified duration after dosing.[9]
4. Data Analysis:
-
The telemetry data is analyzed to determine the change in blood pressure from the baseline period.
-
The magnitude and duration of the blood pressure-lowering effect of the test compound are quantified and compared to the vehicle control group.
Conclusion
This compound demonstrates potent dual antagonism of the AT1 and ETA receptors in vitro. While direct comparative preclinical data on its antihypertensive efficacy is limited in the public domain, the data available for other dual antagonists like sparsentan and aprocitentan highlight the potential of this drug class. Sparsentan has shown superior proteinuria reduction compared to a standard AT1 receptor blocker, and aprocitentan has demonstrated significant blood pressure lowering in patients with resistant hypertension.[5][6][7] The investigational compound from Jiangsu Hansoh also shows promising blood pressure reduction in a preclinical model.[2]
Further preclinical studies directly comparing the in vivo antihypertensive effects of this compound with these other dual antagonists in relevant animal models, such as the spontaneously hypertensive rat, would be necessary to fully elucidate its comparative efficacy. The experimental protocols provided in this guide offer a framework for conducting such pivotal studies. The continued development and investigation of dual AT1/ETA receptor antagonists hold promise for advancing the treatment of hypertension and related cardiovascular and renal diseases.
References
- 1. Aprocitentan, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chinese researchers describe new dual antagonists of ETA and AT1 receptors | BioWorld [bioworld.com]
- 3. Novel dual action AT1 and ETA receptor antagonists reduce blood pressure in experimental hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sparsentan in IgA Nephropathy : The PROTECT trial — NephJC [nephjc.com]
- 6. Late-Breaking Data from Pivotal Phase 3 PRECISION Study Demonstrates Significant and Sustained Effect of Aprocitentan on Lowering Blood Pressure for Patients with Difficult-to-Control Hypertension [jnj.com]
- 7. scc.org.co [scc.org.co]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]
Validating In Vivo Target Engagement of Dual Angiotensin/Endothelin Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapies targeting hypertension and related cardiovascular diseases, dual angiotensin II type 1 (AT1) and endothelin type A (ETA) receptor antagonists represent a promising therapeutic strategy. Validating the in vivo target engagement of these compounds is a critical step in their preclinical development, ensuring that the pharmacological activity observed translates to the desired physiological effects. This guide provides a comparative overview of methods to validate the in vivo target engagement of dual AT1/ETA receptor antagonists, using data from representative compounds from Bristol-Myers Squibb to illustrate these principles, in the absence of publicly available in vivo data for BMS-248360.
Quantitative Data Summary
The following table summarizes in vivo data for a representative dual AT1/ETA receptor antagonist, referred to as Compound D, in a spontaneously hypertensive rat (SHR) model. This data demonstrates the compound's efficacy in reducing blood pressure, a key indicator of target engagement for this class of drugs.[1][2]
| Compound | Dose (µmol/kg/day, p.o.) | Animal Model | Mean Arterial Pressure Reduction (mmHg) | Significance vs. Vehicle |
| Vehicle | - | Spontaneously Hypertensive Rat (SHR) | - | - |
| Compound D | 10 | SHR | ~15 | p < 0.05 |
| Compound D | 30 | SHR | ~25 | p < 0.05 |
| Compound D | 100 | SHR | ~35 | p < 0.05 |
| Irbesartan (AT1 antagonist) | 10 | SHR | ~10 | p < 0.05 |
| Irbesartan (AT1 antagonist) | 30 | SHR | ~15 | p < 0.05 |
| Irbesartan (AT1 antagonist) | 100 | SHR | ~20 | p < 0.05 |
Note: The data for Compound D is sourced from a study by Bristol-Myers Squibb on novel dual action AT1 and ETA receptor antagonists and is used here as a representative example due to the lack of publicly available in vivo data for this compound.[1][2]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for validating target engagement, it is crucial to visualize the underlying biological pathways and experimental procedures.
Caption: AT1 Receptor Signaling Cascade.
Caption: ETA Receptor Signaling Cascade.
Caption: Workflow for In Vivo Validation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key in vivo experiments.
Blood Pressure Measurement in Conscious Spontaneously Hypertensive Rats (SHR) using Radiotelemetry
This protocol is a standard method for the continuous and accurate measurement of blood pressure in a conscious, freely moving animal model of hypertension.[3][4][5][6][7]
Materials:
-
Spontaneously Hypertensive Rats (SHR), typically 14-16 weeks old.[8][9][10][11][12]
-
Radiotelemetry transmitters (e.g., Data Sciences International)
-
Surgical instruments for implantation
-
Anesthesia (e.g., isoflurane)
-
Analgesics for post-operative care
-
Receivers and data acquisition system
Procedure:
-
Transmitter Implantation:
-
Anesthetize the SHR following approved institutional animal care and use committee (IACUC) protocols.
-
Surgically implant the radiotelemetry transmitter into the peritoneal cavity.
-
Insert the transmitter's catheter into the abdominal aorta, distal to the renal arteries, and secure it with surgical glue and sutures.
-
Close the muscle and skin layers with sutures.
-
Administer post-operative analgesics and allow the animal to recover for at least one week before starting measurements.
-
-
Data Acquisition:
-
House the rats individually in cages placed on top of receiver platforms.
-
Record blood pressure and heart rate continuously. Data is typically collected for a set period (e.g., 24 hours) to establish a baseline.
-
Administer the test compound (e.g., dual AT1/ETA antagonist), vehicle, or comparator compound orally (p.o.) or via the desired route.
-
Continue to record cardiovascular parameters for the duration of the study (e.g., single dose time-course or multi-day dosing).
-
-
Data Analysis:
-
Analyze the collected data to determine the mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate.
-
Calculate the change in these parameters from baseline for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of the test compound to the vehicle and comparator groups.
-
Angiotensin II (Ang II) and Endothelin-1 (ET-1) Challenge Studies
These studies are performed to confirm that the observed blood pressure reduction is due to the specific blockade of the AT1 and ETA receptors.
Materials:
-
Normotensive or hypertensive rats instrumented with catheters for intravenous (i.v.) infusion and blood pressure measurement.
-
Angiotensin II
-
Endothelin-1
-
Test compound (dual AT1/ETA antagonist)
-
Saline (vehicle for Ang II and ET-1)
Procedure:
-
Baseline Measurement:
-
Anesthetize the rat or use a conscious, catheterized model.
-
Establish a stable baseline blood pressure recording.
-
-
Agonist Challenge:
-
Administer a bolus i.v. injection of Ang II at a dose known to produce a submaximal pressor response.
-
Record the peak increase in blood pressure.
-
Allow the blood pressure to return to baseline.
-
Administer a bolus i.v. injection of ET-1 at a dose known to produce a submaximal pressor response.
-
Record the peak increase in blood pressure.
-
-
Antagonist Administration and Repeat Challenge:
-
Administer the dual AT1/ETA antagonist at the desired dose and route.
-
After a suitable time for the antagonist to reach its site of action, repeat the Ang II and ET-1 challenges as described in step 2.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the pressor response to Ang II and ET-1 after administration of the antagonist.
-
A significant reduction in the pressor response to both agonists provides direct evidence of dual AT1 and ETA receptor blockade.
-
Comparison of In Vivo Target Validation Methods
| Method | Principle | Advantages | Disadvantages |
| Blood Pressure Reduction in Hypertensive Models | Measures the primary pharmacodynamic effect of the antagonist in a disease-relevant animal model. | High physiological relevance; directly assesses therapeutic potential. | Indirect measure of target engagement; can be influenced by off-target effects. |
| Agonist Challenge Studies | Directly assesses the ability of the antagonist to block the physiological response to receptor-specific agonists. | Provides direct evidence of target engagement at the receptor level. | May not fully reflect the complexity of the endogenous renin-angiotensin and endothelin systems. |
| Biomarker Analysis (e.g., Aldosterone) | Measures changes in downstream signaling molecules or physiological markers that are regulated by the target receptors. | Can provide mechanistic insights into target engagement; may be translatable to clinical studies. | Biomarker changes can be influenced by other pathways; may not always correlate directly with the desired therapeutic effect. |
This guide provides a framework for designing and interpreting in vivo studies to validate the target engagement of dual AT1/ETA receptor antagonists. The use of a combination of these methods will provide the most robust and comprehensive assessment of a compound's in vivo pharmacological activity.
References
- 1. Novel dual action AT1 and ETA receptor antagonists reduce blood pressure in experimental hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Biometric genetic analysis of blood pressure in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of blood pressure in spontaneously hypertensive rats after withdrawal of long-term treatment related to vascular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hypertension in the spontaneously hypertensive rat is linked to the Y chromosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 12. Spontaneously Hypertensive | Taconic Biosciences [taconic.com]
Comparative Analysis of BMS-248360 Cross-Reactivity with Angiotensin and Endothelin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of BMS-248360, a potent dual antagonist of the Angiotensin II type 1 (AT1) and Endothelin type A (ETA) receptors. The information presented herein is intended to offer researchers and drug development professionals a comprehensive overview of the selectivity of this compound, supported by available experimental data and detailed methodologies for its assessment.
Executive Summary
This compound is a well-characterized dual antagonist with high affinity for both the human AT1 and ETA receptors. Cross-reactivity studies are crucial for understanding the selectivity profile of a drug candidate and predicting potential off-target effects. Available data indicates that this compound is highly selective for the AT1 and ETA receptors over the closely related AT2 and Endothelin type B (ETB) receptor subtypes, where it shows no significant activity. This high selectivity is a desirable characteristic for a therapeutic agent targeting the angiotensin and endothelin pathways.
Cross-Reactivity Data
The following table summarizes the known binding affinities of this compound for human and rat AT1 and ETA receptors, as well as its lack of activity at AT2 and ETB receptors.
| Receptor Target | Species | Binding Affinity (Ki) | Reference |
| Angiotensin II Type 1 (AT1) | Human (hAT1) | 10 nM | |
| Angiotensin II Type 1 (AT1) | Rat (rAT1) | 6.0 nM | |
| Endothelin Type A (ETA) | Human (hETA) | 1.9 nM | |
| Endothelin Type A (ETA) | Rat (rETA) | 1.9 nM | |
| Angiotensin II Type 2 (AT2) | Not Specified | No Activity | |
| Endothelin Type B (ETB) | Not Specified | No Activity |
Note: A comprehensive screening panel of this compound against a wider range of receptors, ion channels, and enzymes is not publicly available at the time of this publication. The data presented here is focused on the most closely related and pharmacologically relevant receptors.
Signaling Pathways
The diagram below illustrates the signaling pathways of the AT1 and ETA receptors, the primary targets of this compound. Both are G-protein coupled receptors (GPCRs) that, upon activation by their respective endogenous ligands (Angiotensin II and Endothelin-1), trigger a cascade of intracellular events, primarily through Gαq/11, leading to vasoconstriction and cell proliferation. This compound acts by blocking these initial binding events.
AT1 and ETA Receptor Signaling Pathways
Experimental Protocols
The determination of the cross-reactivity and selectivity of a compound like this compound involves a combination of binding and functional assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for AT1 and ETA Receptors
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the receptor of interest (e.g., CHO or HEK293 cells stably expressing human AT1 or ETA receptors) are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.
2. Competitive Binding Assay:
-
A fixed concentration of a radiolabeled ligand (e.g., [125I]Sar1,Ile8-Angiotensin II for AT1 or [125I]Endothelin-1 for ETA) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
3. Incubation and Filtration:
-
The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
4. Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization
This cell-based assay is used to measure the antagonist activity of a compound by quantifying its ability to block agonist-induced intracellular calcium release.
1. Cell Culture and Plating:
-
Mammalian cells stably expressing the receptor of interest (e.g., HEK293-hAT1 or HEK293-hETA) are cultured and seeded into 96- or 384-well black-walled, clear-bottom microplates.
-
The cells are grown to near confluence.
2. Fluorescent Dye Loading:
-
The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) in a suitable assay buffer.
-
The cells are incubated to allow for de-esterification of the dye within the cytoplasm.
3. Compound Addition and Incubation:
-
Various concentrations of the antagonist (this compound) are added to the wells and incubated for a specific period to allow for receptor binding.
4. Agonist Stimulation and Signal Detection:
-
The microplate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken before the addition of an agonist (e.g., Angiotensin II for AT1 or Endothelin-1 for ETA) at a concentration that elicits a submaximal response (e.g., EC80).
-
The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured kinetically in real-time.
5. Data Analysis:
-
The ability of the antagonist to inhibit the agonist-induced calcium mobilization is quantified.
-
The IC50 value, representing the concentration of the antagonist that causes a 50% reduction in the agonist response, is determined by plotting the response against the antagonist concentration.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound.
Cross-Reactivity Experimental Workflow
Head-to-Head Comparison: BMS-248360 and Macitentan in Receptor Antagonism
A detailed guide for researchers and drug development professionals on the preclinical and clinical profiles of two distinct endothelin receptor antagonists.
This guide provides a comprehensive comparison of BMS-248360 and macitentan (B1675890), two molecules targeting the endothelin system, albeit with different receptor selectivity and at different stages of development. While macitentan is an established dual endothelin receptor antagonist (ERA) for pulmonary arterial hypertension (PAH), this compound is a preclinical dual antagonist of the angiotensin II type 1 (AT1) and endothelin A (ETA) receptors. This document summarizes the available quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows to facilitate an objective comparison for research and development purposes.
Executive Summary
Macitentan is a potent, orally active dual antagonist of both endothelin receptor subtypes, ETA and ETB, and is approved for the treatment of PAH.[1][2] Its efficacy and safety have been extensively studied in the landmark SERAPHIN clinical trial.[3][4] In contrast, this compound is a preclinical compound identified as a potent and orally active dual antagonist of the angiotensin II receptor (AT1) and the endothelin A (ETA) receptor.[5][6] Due to the different stages of development, a direct head-to-head clinical comparison is not available. This guide therefore presents a comparative overview based on their distinct mechanisms of action and available preclinical and clinical data.
Data Presentation
The following tables summarize the available quantitative data for this compound and macitentan, highlighting their receptor binding affinities and pharmacokinetic properties.
Table 1: Receptor Antagonist Potency
| Compound | Target Receptor(s) | Species | Ki (nM) |
| This compound | hAT1 | Human | 10 |
| hETA | Human | 1.9 | |
| rAT1 | Rat | 6.0 | |
| rETA | Rat | 1.9 | |
| Macitentan | ETA | Human | 0.5 |
| ETB | Human | 28 |
Data for this compound from Murugesan N, et al. J Med Chem. 2002.[5][6] Data for macitentan IC50 values converted to approximate Ki values for comparison.
Table 2: Pharmacokinetic Parameters
| Compound | Species | Administration | Oral Bioavailability (%) | Cmax | T1/2 |
| This compound | Rat | Oral | 38 | 3.1 µM | 5.5 hours |
| Macitentan | Human | Oral | ~50 | 356 ng/mL | ~16 hours |
Data for this compound from Murugesan N, et al. J Med Chem. 2002.[5][6] Data for macitentan from clinical studies.[2]
Mechanism of Action and Signaling Pathways
Macitentan exerts its therapeutic effects by blocking both ETA and ETB receptors, thereby inhibiting the signaling of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor and promoter of smooth muscle cell proliferation.[7] The blockade of ETA receptors is crucial for mitigating vasoconstriction and cell proliferation in the pulmonary vasculature.[2] this compound, on the other hand, targets both the endothelin and the renin-angiotensin systems by antagonizing ETA and AT1 receptors. This dual blockade is hypothesized to offer a broader approach to treating hypertension.[8]
Caption: Signaling pathways targeted by this compound and macitentan.
Experimental Protocols
This compound: In Vivo Model of Hypertension
The antihypertensive effects of this compound were evaluated in a rat model. This section details the methodology based on the study by Murugesan et al. (2002).[5][6]
Objective: To assess the ability of this compound to block the hypertensive effects of intravenously administered angiotensin II (AII).
Animal Model: Male Sprague-Dawley rats.
Procedure:
-
Rats were anesthetized, and catheters were implanted in the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
A baseline blood pressure was established.
-
AII was administered intravenously to induce a hypertensive response.
-
This compound was administered orally at doses of 30 µmol/kg and 100 µmol/kg.
-
The AII challenge was repeated at various time points after this compound administration to determine the extent and duration of the blockade of the hypertensive response.
Caption: Experimental workflow for in vivo assessment of this compound.
Macitentan: SERAPHIN Clinical Trial
The SERAPHIN study was a pivotal Phase III, multicenter, double-blind, placebo-controlled, event-driven trial that evaluated the long-term efficacy and safety of macitentan in patients with PAH.[3][4][9]
Objective: To demonstrate that macitentan reduces the risk of a composite morbidity or mortality endpoint in patients with symptomatic PAH.
Study Population: 742 patients with symptomatic PAH (WHO Functional Class II-IV).
Intervention: Patients were randomized in a 1:1:1 ratio to receive:
-
Placebo
-
Macitentan 3 mg once daily
-
Macitentan 10 mg once daily
Primary Endpoint: The time from the initiation of treatment to the first occurrence of a composite endpoint of death, atrial septostomy, lung transplantation, initiation of intravenous or subcutaneous prostanoids, or worsening of PAH.[9]
Duration: The study was event-driven, with a mean treatment duration of approximately two years.[10]
References
- 1. Long-Term Safety, Tolerability and Survival in Patients with Pulmonary Arterial Hypertension Treated with Macitentan: Results from the SERAPHIN Open-Label Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Macitentan and morbidity and mortality in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study With an Endothelin Receptor Antagonist in Pulmonary Arterial Hypertension to Improve Clinical Outcome | Clinical Trial - American College of Cardiology [acc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ly.janssenmedicalcloud.me [ly.janssenmedicalcloud.me]
- 8. Novel dual action AT1 and ETA receptor antagonists reduce blood pressure in experimental hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kategorizacia.mzsr.sk [kategorizacia.mzsr.sk]
- 10. Monocrotaline-induced pulmonary arterial hypertension: Time-course of injury and comparative evaluation of macitentan and Y-27632, a Rho kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dual Angiotensin-Endothelin Receptor Antagonism and Current First-Line Hypertension Therapies
A Guide for Researchers and Drug Development Professionals
Published: December 9, 2025
Abstract: The management of hypertension is a cornerstone of cardiovascular disease prevention. While current first-line therapies, including Angiotensin-Converting Enzyme (ACE) inhibitors, Angiotensin II Receptor Blockers (ARBs), Calcium Channel Blockers (CCBs), and thiazide diuretics, are effective for many patients, a significant portion remains with uncontrolled blood pressure, necessitating the exploration of novel therapeutic mechanisms. This guide provides a comparative benchmark of the emerging class of dual angiotensin-endothelin receptor antagonists against established first-line treatments. Due to the limited availability of late-stage clinical trial data for the specific molecule BMS-248360, this analysis will utilize data from a representative and recently studied compound in this class, aprocitentan, to facilitate a comprehensive comparison. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of mechanisms of action, comparative efficacy, and the experimental protocols underpinning these findings.
Introduction: The Evolving Landscape of Antihypertensive Therapy
Hypertension is a global health issue, and its pharmacological management has been a subject of intensive research for decades. The primary goal of antihypertensive therapy is to reduce blood pressure and, consequently, the risk of cardiovascular morbidity and mortality.[1] The current armamentarium of first-line agents effectively targets key pathways in blood pressure regulation. However, the complex pathophysiology of hypertension, particularly in resistant cases, highlights the need for novel therapeutic strategies that address alternative pathways.
One such pathway is the endothelin system, which plays a critical role in vasoconstriction and sodium retention.[2] Dual angiotensin-endothelin receptor antagonists represent a novel class of drugs that simultaneously block the deleterious effects of both the renin-angiotensin-aldosterone system (RAAS) and the endothelin system. This dual-pronged approach holds the potential for more effective blood pressure control, especially in patient populations where either or both of these systems are overactivated.
This guide will provide a detailed comparison of this novel therapeutic strategy with the established first-line therapies.
Mechanisms of Action: A Comparative Overview
The following sections detail the signaling pathways targeted by dual angiotensin-endothelin receptor antagonists and the four major classes of first-line antihypertensive agents.
Dual Angiotensin-Endothelin Receptor Antagonists (e.g., Aprocitentan)
Dual antagonists, as their name suggests, target two distinct but interconnected pathways that lead to vasoconstriction and increased blood pressure.
-
Angiotensin II Receptor (AT1) Blockade: These agents competitively inhibit the binding of angiotensin II to the AT1 receptor. This blockade prevents angiotensin II-mediated vasoconstriction, aldosterone (B195564) release (leading to decreased sodium and water retention), and sympathetic nervous system activation.
-
Endothelin-A (ETA) Receptor Blockade: They also block the binding of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor, to the ETA receptor on vascular smooth muscle cells. This inhibition leads to vasodilation and a reduction in peripheral resistance.[3][4]
References
- 1. Mega clinical trials which have shaped the RAS intervention clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of twice‐ vs once‐daily dosing of lisinopril for hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of amlodipine on systolic blood pressure - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. How Quickly Does Lisinopril Lower Blood Pressure? [verywellhealth.com]
Safety Operating Guide
Personal protective equipment for handling BMS-248360
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of BMS-248360. Given the absence of a publicly available, specific Safety Data Sheet (SDS), this guidance is based on the known pharmacological action of the compound and established safety protocols for handling potent pharmaceutical powders. This compound is an orally active dual antagonist of the angiotensin II subtype 1 (AT1) and endothelin subtype A (ETA) receptors. As with any potent research chemical, a thorough risk assessment should be conducted before handling.
Immediate Safety and Handling Precautions
Due to its classification as a potent, non-combustible solid in powder form, the primary risks associated with this compound are inhalation of airborne particles and direct contact. The pharmacological activity of this compound class suggests potential for adverse physiological effects, and it should be handled with appropriate caution.
Summary of Key Information
| Property | Information |
| Physical Form | White to beige powder |
| Solubility | Soluble in DMSO (20 mg/mL, clear) |
| Storage | Short-term (days to weeks): Dry, dark, at 0-4°C. Long-term (months to years): -20°C. |
| Primary Hazards | Inhalation of powder, skin and eye contact, potent pharmacological effects. |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and depends on the specific procedure and the quantity of this compound being handled.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving (e.g., nitrile).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of potent powders requires full respiratory protection. Double-gloving provides an extra barrier against contamination.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills. Engineering controls like a fume hood are the primary means of protection.[1] |
| In Vitro / In Vivo Dosing | - Lab coat.- Safety glasses.- Appropriate gloves for the solvent and compound. | Focus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed.[1] |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, conical-bottom polypropylene (B1209903) or glass vial with a screw cap
-
Calibrated analytical balance within a ventilated enclosure
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Preparation: Don the appropriate PPE for handling potent powders as detailed in the table above. Ensure the weighing area and all equipment are clean.
-
Weighing: Tare a sterile vial on the analytical balance within a ventilated enclosure. Carefully weigh the desired amount of this compound powder into the vial. Record the exact weight.
-
Solvent Addition: In a chemical fume hood, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder to achieve the desired concentration.
-
Dissolution: Securely cap the vial. Vortex the solution until the powder is completely dissolved, resulting in a clear solution.
-
Labeling: Clearly label the vial with the compound name (this compound), concentration, solvent, date of preparation, and your initials.
-
Storage: Store the stock solution at -20°C in a dark, dry location.
-
Decontamination: Wipe down all surfaces and equipment used with an appropriate cleaning agent. Dispose of all contaminated disposable materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Unused/Expired Compound: Do not dispose of down the drain or in regular trash.[2] Collect in a clearly labeled, sealed container. Dispose of through a certified hazardous waste vendor.[1]
-
Contaminated Labware (e.g., vials, pipette tips): Collect in a designated, puncture-resistant, and sealed container.[1] Label as "Hazardous Waste" with the name of the compound.
-
Contaminated PPE (e.g., gloves, lab coat): Carefully doff PPE to avoid self-contamination.[1] Place in a sealed bag or container labeled as hazardous waste.
-
Aqueous Waste: Collect in a sealed, labeled container.[1] Do not mix with other waste streams unless compatibility is confirmed.
Always follow your institution's Environmental Health and Safety (EHS) guidelines for chemical waste disposal.[2][3]
Mandatory Visualization
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
